molecular formula C9H8N2O2 B224752 6-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 10351-76-5

6-methyl-1H-benzimidazole-5-carboxylic acid

Número de catálogo: B224752
Número CAS: 10351-76-5
Peso molecular: 176.17 g/mol
Clave InChI: ZHZZGQXASQPFLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-methyl-1H-benzimidazole-5-carboxylic acid (CAS 10351-76-5) is a high-purity benzimidazole derivative supplied for research use only . This compound, with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol, serves as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry . The benzimidazole core is a privileged structure in drug discovery, and this methyl- and carboxylic acid-substituted analog is of particular interest for developing novel therapeutic agents. Scientific literature indicates that closely related benzimidazole-5-carboxylic acid derivatives have been investigated as potent anti-inflammatory agents, demonstrating the potential of this chemical class in targeting inflammatory pathways . Researchers utilize this compound to synthesize more complex molecules, such as various amides, for structure-activity relationship (SAR) studies and biological screening . It is critical to handle this material in accordance with laboratory safety protocols. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation . For safe handling, use personal protective equipment and ensure adequate ventilation. Store the product at ambient temperatures . This product is intended solely for research and development purposes in a laboratory setting. It is not manufactured for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

6-methyl-1H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-7-8(11-4-10-7)3-6(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZZGQXASQPFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629483
Record name 6-Methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-76-5
Record name 6-Methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-methyl-1H-benzimidazole-5-carboxylic acid in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatile heterocyclic system is a key component in numerous pharmaceuticals, demonstrating a broad spectrum of activities including anti-inflammatory, antiviral, anticancer, and antihypertensive effects. Within this important class of molecules, 6-methyl-1H-benzimidazole-5-carboxylic acid represents a crucial building block for the synthesis of more complex drug candidates. Its specific substitution pattern offers medicinal chemists precise control over molecular architecture, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, technically-grounded methodology for the synthesis of this valuable compound, designed for researchers and professionals in the field of drug development.

Strategic Approach to Synthesis: A Multi-step Pathway from Commercially Available Precursors

The synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid is most effectively achieved through a well-defined, multi-step sequence commencing with readily available starting materials. The chosen strategy emphasizes control over regioselectivity and the progressive installation of the required functional groups, culminating in the formation of the benzimidazole ring system. This approach ensures a high degree of purity in the final product and provides a reliable and scalable method for laboratory and potential pilot-plant production.

The overall synthetic workflow can be conceptualized as follows:

Synthesis_Workflow A 4-amino-3-methylbenzoic acid (Starting Material) B Methyl 4-amino-3-methylbenzoate (Esterification) A->B  H₂SO₄, MeOH   C Methyl 4-acetamido-3-methylbenzoate (Amine Protection) B->C  Ac₂O, Pyridine   D Methyl 4-acetamido-3-methyl-5-nitrobenzoate (Nitration) C->D  HNO₃, H₂SO₄   E Methyl 4-amino-3-methyl-5-nitrobenzoate (Deprotection) D->E  HCl, EtOH   F Methyl 4,5-diamino-3-methylbenzoate (Nitro Reduction) E->F  H₂, Pd/C   G Methyl 6-methyl-1H-benzimidazole-5-carboxylate (Cyclization) F->G  HCOOH   H 6-methyl-1H-benzimidazole-5-carboxylic acid (Final Product - Hydrolysis) G->H  NaOH, H₂O/MeOH  

An In-depth Technical Guide to the Physicochemical Properties of 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-methyl-1H-benzimidazole-5-carboxylic acid (CAS No: 10351-76-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development. Benzimidazole scaffolds are recognized as bioisosteres of natural nucleotides, enabling them to interact with various biological macromolecules, which imparts a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] A thorough understanding of the physicochemical properties of derivatives like 6-methyl-1H-benzimidazole-5-carboxylic acid is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their therapeutic potential.

Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates high-quality computational predictions with established, field-proven experimental protocols. This dual approach provides researchers and drug development professionals with both a robust data-driven profile of the molecule and the practical methodologies required for its empirical validation.

Molecular Structure and Core Chemical Information

The foundational step in characterizing any molecule is to define its structure and fundamental identifiers.

Molecular Structure:

Caption: 2D structure of 6-methyl-1H-benzimidazole-5-carboxylic acid.

Table 1: Core Chemical Information

IdentifierValueSource
IUPAC Name 6-methyl-1H-benzimidazole-5-carboxylic acid-
CAS Number 10351-76-5[2]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [1]
Canonical SMILES CC1=C(C=C2N=CNC2=C1)C(=O)O-
InChI Key KAJLCBKTWRUQOI-UHFFFAOYSA-N[1]

Ionization Constant (pKa)

The pKa value is a critical determinant of a molecule's behavior in a biological system, as it dictates the extent of ionization at a given pH. This, in turn, influences solubility, permeability, and receptor binding. 6-methyl-1H-benzimidazole-5-carboxylic acid is an amphoteric molecule, possessing both a weakly basic benzimidazole ring system and an acidic carboxylic acid group.

Predicted pKa Values

Due to the absence of experimental data, pKa values have been predicted using computational models. These models analyze the molecule's structure to estimate the stability of its protonated and deprotonated forms.

Table 2: Predicted pKa Values

Ionizable GroupPredicted pKaComments
Carboxylic Acid (Acidic) ~3.2 - 4.2The electron-withdrawing nature of the benzimidazole ring is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).
Benzimidazole (Basic) ~4.5 - 5.5This represents the pKa of the protonated benzimidazole (conjugate acid). The electron-donating methyl group may slightly increase the basicity compared to the parent benzimidazole (pKa ~5.4).

Note: These values are estimations and should be confirmed experimentally.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for the experimental determination of pKa values. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Principle of Causality: The shape of the resulting titration curve, specifically the points of inflection and the half-equivalence points, directly relates to the pKa values of the ionizable groups within the molecule.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 6-methyl-1H-benzimidazole-5-carboxylic acid and dissolve it in a suitable co-solvent (e.g., a small amount of methanol or DMSO) before diluting with deionized water to a final volume of 50 mL. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel maintained at 25 °C and use a magnetic stirrer for continuous mixing.

  • Titration with Acid: To determine the basic pKa, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Titration with Base: To determine the acidic pKa, titrate a fresh solution of the analyte with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH). Again, record the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points. Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.[3]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Co-solvent/Water C Titrate with Standardized Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Equivalence and Half-Equivalence Points E->F G Calculate pKa Values F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting its membrane permeability and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is more relevant.

Predicted Lipophilicity

Computational methods provide a rapid assessment of a molecule's lipophilicity.

Table 3: Predicted Lipophilicity Values

ParameterPredicted ValueMethod/Tool
logP 1.0 - 1.5Based on XLogP3 for the isomer 1-methyl-1H-benzimidazole-5-carboxylic acid[1] and general structure-property relationships.
logD at pH 7.4 0.5 - 1.0Estimated based on the predicted pKa values and logP. At physiological pH, the carboxylic acid will be partially deprotonated, increasing the molecule's hydrophilicity.
Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most direct method for measuring logP.[4]

Principle of Causality: This method relies on the principle of equilibrium partitioning. When a compound is mixed with two immiscible solvents (n-octanol and water), it will distribute between the two phases until a state of equilibrium is reached. The ratio of the compound's concentration in each phase at equilibrium defines its partition coefficient.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 6-methyl-1H-benzimidazole-5-carboxylic acid in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25 °C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from both the n-octanol and water layers. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP using the formula: logP = log ([Concentration in n-octanol] / [Concentration in water])

Shake_Flask_logP_Workflow A Prepare Pre-saturated n-Octanol and Water B Dissolve Compound in n-Octanol Phase A->B C Mix with Water Phase and Shake to Equilibrate B->C D Separate Phases (Centrifugation) C->D E Analyze Concentration in Both Phases (HPLC/UV) D->E F Calculate logP E->F

Caption: Workflow for the shake-flask method of logP determination.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.[5]

Predicted Aqueous Solubility

Table 4: Predicted Aqueous Solubility

ParameterPredicted ValueComments
Intrinsic Solubility (logS) -2.5 to -3.5This corresponds to the solubility of the neutral species.
Solubility at pH 7.4 0.1 - 0.5 mg/mLThe solubility is expected to be higher at physiological pH due to the ionization of the carboxylic acid group.

Note: These values are estimations and are highly dependent on the crystalline form of the solid.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility of a compound, which is the most relevant measure for drug development.[6][7]

Principle of Causality: An excess of the solid compound is agitated in a specific buffer until the concentration of the dissolved compound in the solution reaches a constant value, indicating that the solution is saturated and in equilibrium with the solid phase.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 6-methyl-1H-benzimidazole-5-carboxylic acid (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Tightly seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. This extended incubation time is crucial for reaching thermodynamic equilibrium.

  • Separation of Solid: After incubation, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method with a standard curve.

  • Result Reporting: The solubility is reported in units such as mg/mL or µM.

Melting Point

The melting point is a key indicator of a compound's purity and is influenced by its crystal lattice energy.

  • Predicted Melting Point: Based on the parent compound, 5-benzimidazolecarboxylic acid, and other similar benzimidazole derivatives, the melting point of 6-methyl-1H-benzimidazole-5-carboxylic acid is expected to be high, likely >300 °C .[8]

Spectroscopic Profile

Spectroscopic data provides confirmation of the chemical structure. While experimental spectra are not available, predicted spectra can serve as a useful reference.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
  • ~2.4 ppm (s, 3H): Methyl protons (-CH₃).

  • ~7.5-7.8 ppm (m, 2H): Aromatic protons on the benzimidazole ring.

  • ~8.1-8.3 ppm (m, 1H): Aromatic proton on the benzimidazole ring.

  • ~12.5-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • ~12.0-12.5 ppm (br s, 1H): Imidazole N-H proton.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)
  • ~20-25 ppm: Methyl carbon (-CH₃).

  • ~110-145 ppm: Aromatic and imidazole carbons.

  • ~168-172 ppm: Carboxylic acid carbonyl carbon (-COOH).

Predicted Key IR Absorption Bands (cm⁻¹)
  • ~3200-2500 (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretch.

  • ~3000-2800: C-H stretches (aromatic and methyl).

  • ~1700-1680: C=O stretch of the carboxylic acid.

  • ~1620-1580: C=N and C=C stretches of the benzimidazole ring.

Conclusion

This technical guide presents a detailed physicochemical profile of 6-methyl-1H-benzimidazole-5-carboxylic acid, a molecule with considerable potential in pharmaceutical research. By integrating robust computational predictions with established, detailed experimental protocols, this document provides a comprehensive resource for researchers. The provided methodologies are designed to be self-validating and are grounded in standard practices within the field of drug discovery and development. The data and protocols herein should serve as a valuable starting point for further investigation and optimization of this promising benzimidazole derivative.

References

  • PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.
  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • PubChem. 5-Benzimidazolecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Guo, X. F., et al. (2007). (1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I) perchlorate. Acta Crystallographica Section E: Structure Reports Online, 63(3), m494-m496.
  • Pharmaffiliates. 6-Methylbenzimidazole-5-carboxylic acid. [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(5), 2533-2539.
  • Chemaxon. Solubility Predictor. [Link]

  • ResearchGate. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Royal Society of Chemistry. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2002). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 263-273.
  • Molecules. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727.
  • ResearchGate. Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. [Link]

  • Google Patents. Determination of logP coefficients via a RP-HPLC column.
  • MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • ResearchGate. In silico pKa prediction and ADME profiling. [Link]

  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

  • ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • NIH National Center for Biotechnology Information. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). [Link]

  • ijariie.com. Review On Synthesis Of Benzimidazole From O- phenyldiamine. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

Sources

The Biological Versatility of 6-Methyl-1H-benzimidazole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a myriad of biological macromolecules, bestowing upon its derivatives a vast spectrum of pharmacological activities. This has led to the development of numerous FDA-approved drugs for a variety of therapeutic areas.[1] The inherent bioisosterism of the benzimidazole scaffold with natural nucleotides facilitates interactions with proteins, enzymes, and receptors within biological systems, rendering it a privileged pharmacophore in the drug discovery pipeline.[1] The versatility of the benzimidazole ring, particularly at the 1, 2, 5, and/or 6 positions, has been extensively explored to generate a diverse library of bioactive compounds with activities spanning from anticancer and antimicrobial to anti-inflammatory and antiviral.[1] This guide focuses on the biological potential of a specific, yet underexplored, derivative: 6-methyl-1H-benzimidazole-5-carboxylic acid . While direct extensive studies on this particular molecule are limited, this guide will synthesize the known biological activities of structurally analogous benzimidazole-5-carboxylic acid derivatives to provide a comprehensive overview of its probable therapeutic utility and to furnish researchers with the foundational knowledge required for its further investigation.

Chemical Synthesis of the Benzimidazole-5-carboxylic Acid Core

The synthesis of the benzimidazole core is a well-established process in organic chemistry, with the condensation of an o-phenylenediamine with a carboxylic acid or its derivative being a primary and versatile route. This reaction is typically acid-catalyzed and driven by the removal of water.

General Synthesis Pathway for Benzimidazole-5-carboxylic Acids

A common and efficient method for the synthesis of benzimidazole-5-carboxylic acid derivatives involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid under acidic conditions.

G reactant1 3,4-Diaminobenzoic acid intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic attack reactant2 Carboxylic Acid (R-COOH) reactant2->intermediate reagents Acid Catalyst (e.g., HCl, p-TSA) Heat reagents->intermediate product 2-Substituted-1H-benzimidazole- 5-carboxylic acid intermediate->product Cyclization & Dehydration

Caption: General reaction scheme for the synthesis of 2-substituted-1H-benzimidazole-5-carboxylic acids.

Exemplary Experimental Protocol: Synthesis of 2-Aryl-1H-benzimidazole-5-carboxylic Acid Derivatives

This protocol is adapted from methodologies used for the synthesis of similar benzimidazole derivatives and serves as a foundational procedure that can be optimized for the synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid by starting with 4,5-diamino-2-methylbenzoic acid.

Materials:

  • 3,4-Diaminobenzoic acid

  • Substituted benzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Ethanol

  • Water

Procedure:

  • A mixture of 3,4-diaminobenzoic acid (1 equivalent) and the desired substituted benzoic acid (1.1 equivalents) is added to polyphosphoric acid.

  • The reaction mixture is heated to 160-180°C and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice.

  • The acidic solution is neutralized by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aryl-1H-benzimidazole-5-carboxylic acid derivative.

Prospective Biological Activities of 6-Methyl-1H-benzimidazole-5-carboxylic Acid

Based on the extensive research into its structural analogs, 6-methyl-1H-benzimidazole-5-carboxylic acid is predicted to exhibit a range of biological activities, with the most prominent being anticancer and antimicrobial effects.

Anticancer Potential: A Multi-faceted Approach to Tumor Inhibition

The benzimidazole scaffold is a well-established pharmacophore in oncology, with derivatives demonstrating a variety of anticancer mechanisms.[1]

a) Inhibition of Topoisomerase II:

Several studies have highlighted the potential of benzimidazole-5-carboxylic acid derivatives as inhibitors of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. For instance, N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives have shown potent growth-inhibitory activity against a panel of human cancer cell lines.[2] The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and the induction of apoptosis.

b) Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives have been successfully developed as kinase inhibitors. While direct evidence for 6-methyl-1H-benzimidazole-5-carboxylic acid is unavailable, related structures have shown inhibitory activity against kinases such as EGFR and BRAFV600E.[1]

c) Microtubule Disruption:

Certain benzimidazoles, such as fenbendazole, exert their anticancer effects by disrupting microtubule polymerization.[3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The structural features of 6-methyl-1H-benzimidazole-5-carboxylic acid suggest it could potentially interact with tubulin, although this requires experimental validation.

d) Induction of Apoptosis:

A study on 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives revealed that a lead compound induced S/G2 cell cycle arrest and apoptosis in leukemic cells, with an impressive IC₅₀ value of 3 µM.[4] This was accompanied by the downregulation of CDK2, Cyclin B1, and PCNA, and the cleavage of PARP.[4]

This protocol provides a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (6-methyl-1H-benzimidazole-5-carboxylic acid) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G start Seed Cells treat Treat with Compound start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read Read Absorbance (570 nm) dissolve->read

Caption: Workflow of the MTT assay for assessing in vitro cytotoxicity.

Antimicrobial Activity: A Potential Weapon Against Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Benzimidazole derivatives have shown significant promise in this area.

a) Inhibition of Bacterial Cell Division:

Some trisubstituted benzimidazoles have been shown to target the filamenting temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division.[5] Inhibition of FtsZ leads to the disruption of septum formation and ultimately bacterial cell death.

b) Broad-Spectrum Antibacterial Activity:

Studies on methyl or ethyl 1H-benzimidazole-5-carboxylate derivatives have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[6][7] Aromatic amidine derivatives, in particular, exhibited impressive minimum inhibitory concentration (MIC) values in the range of 0.39-1.56 µg/mL.[6]

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in a suitable solvent

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Compound/Derivative Organism Activity MIC/IC₅₀ Reference
Aromatic amidine derivatives of benzimidazole-5-carboxylic acid estersMRSA, MRSEAntibacterial0.39-1.56 µg/mL[6]
1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateLeukemic cellsAntileukemic3 µM[4]
N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivativesHuman cancer cell linesAnticancerPotent growth inhibition[2]

Conclusion and Future Directions

While direct experimental data on the biological activity of 6-methyl-1H-benzimidazole-5-carboxylic acid is not yet abundant in the public domain, the wealth of information available for its close structural relatives strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The evidence points towards promising anticancer and antimicrobial activities, likely mediated through mechanisms such as topoisomerase II inhibition, kinase modulation, and disruption of bacterial cell division.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of 6-methyl-1H-benzimidazole-5-carboxylic acid and its future derivatives. Further in-depth studies are warranted to elucidate its specific mechanisms of action, to establish a comprehensive structure-activity relationship, and to ultimately unlock its full therapeutic potential.

References

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). National Institutes of Health. [Link]

  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. (2021). Journal of Medicinal Chemistry. [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. [Link]

  • Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. (2010). PubMed. [Link]

  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. (2012). ResearchGate. [Link]

  • Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. (2004). ResearchGate. [Link]

  • Synthesis and Potent Antimicrobial Activity of Some Novel Methyl or Ethyl 1H-benzimidazole-5-carboxylates Derivatives Carrying Amide or Amidine Groups. (2004). PubMed. [Link]

  • (1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I) perchlorate. (2008). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Academia.edu. [Link]

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (n.d.). Semantic Scholar. [Link]

  • Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. (2021). MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). ResearchGate. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). ResearchGate. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). ResearchGate. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). National Institutes of Health. [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). Semantic Scholar. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). (2022). RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). National Institutes of Health. [Link]

  • 1-Methyl-1H-benzimidazole-5-carboxylic acid. (n.d.). PubChem. [Link]

Sources

The Promising Landscape of 6-methyl-1H-benzimidazole-5-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules. This technical guide provides a comprehensive overview of 6-methyl-1H-benzimidazole-5-carboxylic acid, a promising yet underexplored derivative. While direct literature on this specific molecule is nascent, this document, grounded in established chemical principles and extensive data on analogous compounds, offers a robust framework for its synthesis, characterization, and potential therapeutic applications. We present a plausible, detailed synthetic pathway, protocols for rigorous analytical characterization, and an exploration of its potential as an anticancer and antimicrobial agent, complete with established assay methodologies. This guide is intended to serve as a foundational resource to catalyze further research and development of this high-potential compound.

Introduction: The Benzimidazole Core in Modern Drug Discovery

Benzimidazole derivatives are a privileged class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals.[1] Their remarkable therapeutic versatility stems from their structural similarity to naturally occurring purines, allowing them to interact with a wide array of biological targets.[2] This has led to the development of benzimidazole-based drugs with a broad spectrum of activities, including anthelmintic, antiviral, antihypertensive, and notably, anticancer and antimicrobial effects.[3][4] The introduction of substituents onto the benzimidazole ring system allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, making them a fertile ground for the design of novel therapeutic agents.[5] The 6-methyl-1H-benzimidazole-5-carboxylic acid scaffold, in particular, combines the established biological relevance of the benzimidazole core with the modulating effects of methyl and carboxylic acid functional groups, suggesting a unique potential in drug design that warrants dedicated investigation.

Synthetic Pathways to 6-methyl-1H-benzimidazole-5-carboxylic acid

Proposed Synthetic Route

The proposed synthesis is a multi-step process that begins with the formation of the benzimidazole ring, followed by the introduction of the carboxylic acid functionality.

Synthetic Pathway A 3,4-Diaminotoluene C 6-Methyl-1H-benzimidazole A->C Reflux B Formic Acid B->C E 6-Methyl-5-nitro-1H-benzimidazole C->E Nitration D Nitrating Mixture (HNO3/H2SO4) D->E G 5-Amino-6-methyl-1H-benzimidazole E->G Reduction F Reducing Agent (e.g., Fe/HCl) F->G I 6-Methyl-1H-benzimidazole-5-carbonitrile G->I Diazotization & Cyanation H Sandmeyer Reaction (NaNO2, HCl, CuCN) H->I K 6-Methyl-1H-benzimidazole-5-carboxylic acid I->K Hydrolysis J Acid or Base Hydrolysis J->K

Caption: Proposed synthetic pathway for 6-methyl-1H-benzimidazole-5-carboxylic acid.

Detailed Experimental Protocol

This protocol is a guideline based on analogous transformations and may require optimization.

Step 1: Synthesis of 6-Methyl-1H-benzimidazole

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminotoluene (1.0 eq) and formic acid (excess, ~5.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 6-methyl-1H-benzimidazole.

Step 2: Nitration of 6-Methyl-1H-benzimidazole

  • To a stirred solution of 6-methyl-1H-benzimidazole (1.0 eq) in concentrated sulfuric acid at 0°C, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice, and neutralize with a concentrated ammonium hydroxide solution.

  • The precipitated 6-methyl-5-nitro-1H-benzimidazole is collected by filtration, washed with water, and dried.[6][7]

Step 3: Reduction of the Nitro Group

  • Suspend 6-methyl-5-nitro-1H-benzimidazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 5-amino-6-methyl-1H-benzimidazole.

Step 4: Sandmeyer Reaction to Introduce the Cyano Group

  • Dissolve 5-amino-6-methyl-1H-benzimidazole (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5°C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Add the cold diazonium salt solution to the copper(I) cyanide solution and allow the mixture to warm to room temperature and then heat to 50-60°C until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield 6-methyl-1H-benzimidazole-5-carbonitrile.

Step 5: Hydrolysis of the Cyano Group

  • Reflux 6-methyl-1H-benzimidazole-5-carbonitrile (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and adjust the pH to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 6-methyl-1H-benzimidazole-5-carboxylic acid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-methyl-1H-benzimidazole-5-carboxylic acid. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR Aromatic protons on the benzimidazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton (typically downfield in DMSO-d₆). The carboxylic acid proton will also be a broad singlet, further downfield.[4][8]
¹³C NMR Resonances corresponding to the aromatic carbons of the benzimidazole ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
FT-IR Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carboxylic acid, and O-H stretching (broad).
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of C₉H₈N₂O₂ (176.17 g/mol ).
Melting Point A sharp melting point is indicative of a pure compound.

Potential Biological Activities and Therapeutic Applications

The benzimidazole scaffold is a well-established pharmacophore with a wide range of biological activities. The presence of the methyl and carboxylic acid groups on the 6-methyl-1H-benzimidazole-5-carboxylic acid molecule can significantly influence its biological profile.

Anticancer Potential

Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[1][9] The structural features of 6-methyl-1H-benzimidazole-5-carboxylic acid make it a compelling candidate for investigation as an anticancer agent.

Proposed Mechanism of Action: The planar benzimidazole ring system can intercalate into DNA, while the carboxylic acid group can form hydrogen bonds with key amino acid residues in the active sites of enzymes like topoisomerases or kinases.[10]

Anticancer Mechanism A 6-methyl-1H-benzimidazole- 5-carboxylic acid B Cancer Cell A->B C DNA Intercalation B->C D Topoisomerase Inhibition B->D E Kinase Inhibition B->E F Apoptosis C->F D->F E->F

Caption: Potential anticancer mechanisms of 6-methyl-1H-benzimidazole-5-carboxylic acid.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-methyl-1H-benzimidazole-5-carboxylic acid for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Potential

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[11][12] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Serial Dilution: Prepare serial dilutions of 6-methyl-1H-benzimidazole-5-carboxylic acid in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Conclusion and Future Directions

6-methyl-1H-benzimidazole-5-carboxylic acid represents a molecule of significant interest for drug discovery and development. While direct experimental data is currently limited, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The anticipated biological activities, particularly in the realms of anticancer and antimicrobial research, are based on the extensive and proven track record of the benzimidazole scaffold. It is our hope that this guide will stimulate further research into this promising compound, leading to the development of novel and effective therapeutic agents. Future work should focus on the optimization of the proposed synthesis, a thorough investigation of its biological activities against a wide range of targets, and structure-activity relationship (SAR) studies to further enhance its therapeutic potential.

References

  • CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google P
  • CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google P
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. (URL: [Link])

  • Benzimidazole derivatives with anticancer activity - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the - ResearchGate. (URL: [Link])

  • Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological - Impactfactor.org. (URL: [Link])

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (URL: [Link])

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (URL: [Link])

  • Antimicrobial activity of a new series of benzimidazole derivatives - PubMed. (URL: [Link])

  • Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed. (URL: [Link])

  • Methods for Synthesizing Benzimidazole Carboxylic Acids - ResearchGate. (URL: [Link])

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives - MDPI. (URL: [Link])

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: [Link])

  • Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2 - Bulgarian Chemical Communications. (URL: [Link])

  • Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (URL: [Link])

  • 1-Methyl-6-nitro-1H-benzimidazole - PMC - NIH. (URL: [Link])

  • Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed. (URL: [Link])

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. (URL: [Link])

  • Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents - Taylor & Francis. (URL: [Link])

  • Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule - DergiPark. (URL: [Link])

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI. (URL: [Link])

Sources

A Comprehensive Technical Guide to 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, stands as a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its structural resemblance to natural purine nucleotides allows for facile interaction with a myriad of biological macromolecules, rendering it a "privileged scaffold" in drug discovery.[1] This guide focuses on a specific, yet significant, derivative: 6-methyl-1H-benzimidazole-5-carboxylic acid . We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and its emerging role in the landscape of modern therapeutics. The insights provided herein are curated to empower researchers in their quest to harness the full potential of this versatile molecule.

The Chemical Abstracts Service (CAS) has assigned the number 10351-76-5 to 6-methyl-1H-benzimidazole-5-carboxylic acid.[3] This unique identifier is crucial for unambiguous identification in databases, publications, and regulatory submissions.

Molecular Structure and Physicochemical Properties

The molecular architecture of 6-methyl-1H-benzimidazole-5-carboxylic acid, with its strategic placement of a methyl and a carboxylic acid group on the benzene ring, dictates its chemical behavior and biological activity.

PropertyValueSource
CAS Number 10351-76-5[3]
Molecular Formula C9H8N2O2[3]
Molecular Weight 176.18 g/mol [3]
IUPAC Name 6-methyl-1H-benzimidazole-5-carboxylic acid[3]
Synonyms 5-Methyl-1H-benzimidazole-6-carboxylic acid[3]

Note: Further experimental data such as melting point, solubility, and pKa would require specific laboratory determination.

Synthesis of Benzimidazole Carboxylic Acids: A Methodological Overview

The synthesis of the benzimidazole core is a well-established area of organic chemistry, with numerous methodologies available. A common and effective approach involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[2]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized, two-step synthetic pathway applicable to the production of 6-methyl-1H-benzimidazole-5-carboxylic acid. This process begins with the appropriate substituted precursors and proceeds through a cyclization reaction.

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Product Isolation cluster_3 Final Product A 4,5-diamino-2-methylbenzoic acid C Reaction Mixture in Acidic Medium (e.g., mineral acid) A->C B Formic Acid (or equivalent) B->C D Heating / Reflux C->D Heat E Precipitation and Filtration D->E Cooling F Purification (Recrystallization) E->F G 6-methyl-1H-benzimidazole- 5-carboxylic acid F->G G cluster_0 Core Structure cluster_1 Biological Activities Core Benzimidazole Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral Antiinflammatory Anti-inflammatory Core->Antiinflammatory Antihypertensive Antihypertensive Core->Antihypertensive

Sources

Methodological & Application

Application Notes and Protocols: 6-methyl-1H-benzimidazole-5-carboxylic acid as a Versatile Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Pharmacophore

The benzimidazole core is a prominent heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with a wide array of biological macromolecules, making it a "privileged pharmacophore" in drug discovery.[1] This versatile scaffold is a key component in numerous FDA-approved drugs, exhibiting a broad spectrum of activities including anticancer, antiviral, antihypertensive, and antihistaminic properties.[3] The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the development of potent and selective therapeutic agents.[3]

This guide focuses on a specific, yet highly valuable, building block: 6-methyl-1H-benzimidazole-5-carboxylic acid . The presence of the carboxylic acid group at the 5-position provides a crucial anchor point for hydrogen bonding and salt bridge formation with biological targets, while the methyl group at the 6-position can offer beneficial steric interactions and improved metabolic stability. This fragment holds considerable promise for the design of novel inhibitors targeting key enzymes implicated in various diseases, particularly in the fields of oncology and inflammation.

Physicochemical Properties and Rationale for Use in Drug Design

The unique arrangement of functional groups in 6-methyl-1H-benzimidazole-5-carboxylic acid provides a compelling rationale for its use as a fragment in drug design.

PropertyValue (Predicted)Significance in Drug Design
Molecular Formula C₉H₈N₂O₂Provides a compact and rigid scaffold for further elaboration.
Molecular Weight 176.17 g/mol Adheres to Lipinski's "Rule of Five" for good oral bioavailability.
Hydrogen Bond Donors 2 (imidazole N-H, carboxylic acid O-H)Enables strong hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 3 (imidazole N, carboxylic acid C=O)Facilitates multiple points of interaction within a binding pocket.
pKa (Predicted) ~4.5 (carboxylic acid), ~5.5 (imidazole)The acidic carboxylic acid can form ionic interactions, while the basic imidazole can be protonated under physiological conditions.

The Carboxylic Acid Moiety: The carboxylic acid group is a key feature, often acting as a bioisostere for a phosphate group, enabling it to interact with ATP-binding sites in enzymes like kinases.[4] However, the inherent acidity can sometimes lead to poor membrane permeability. In such cases, the carboxylic acid can be strategically replaced with bioisosteres like tetrazoles to improve pharmacokinetic properties while maintaining biological activity.[5]

The Methyl Group: The methyl group at the 6-position can serve multiple purposes. It can provide favorable van der Waals interactions within a hydrophobic pocket of a target protein, potentially increasing binding affinity and selectivity. Furthermore, it can block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Key Therapeutic Targets and Applications

The 6-methyl-1H-benzimidazole-5-carboxylic acid fragment is particularly well-suited for the design of inhibitors for several important classes of enzymes.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The benzimidazole scaffold is a common feature in many kinase inhibitors.[4][5] The 6-methyl-1H-benzimidazole-5-carboxylic acid fragment can be utilized to target the ATP-binding site of kinases, with the benzimidazole core mimicking the adenine ring of ATP and the carboxylic acid forming key hydrogen bonds with the hinge region of the kinase.

Diagram: General Binding Mode of a Benzimidazole-based Kinase Inhibitor

G cluster_0 Kinase ATP Binding Pocket cluster_1 Benzimidazole Inhibitor Hinge_Region Hinge Region (Amino Acid Residues) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Benzimidazole_Core Benzimidazole Core (6-methyl) Benzimidazole_Core->Hydrophobic_Pocket van der Waals interactions Carboxylic_Acid Carboxylic Acid (5-position) Carboxylic_Acid->Hinge_Region Hydrogen Bonds R_Group R-Group (for selectivity and potency) R_Group->Solvent_Front Interactions with solvent-exposed region G DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP_Activation->PAR_Synthesis DNA_Repair DNA Repair PAR_Synthesis->DNA_Repair Inhibitor 6-Methyl-1H-benzimidazole- 5-carboxamide Derivative Inhibitor->PARP_Activation Inhibition

Caption: Mechanism of PARP inhibition by benzimidazole derivatives.

Protocols

Synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid

This multi-step synthesis provides a reliable route to the target fragment.

Step 1: Nitration of 4-methylbenzoic acid to 4-methyl-3-nitrobenzoic acid

  • Rationale: This step introduces the nitro group ortho to the methyl group, which will be subsequently reduced to an amine to form the o-phenylenediamine precursor.

  • Procedure:

    • To a stirred solution of fuming nitric acid (15 mL) cooled to 0 °C, slowly add 4-methylbenzoic acid (5.0 g, 36.7 mmol).

    • After the addition is complete, add concentrated sulfuric acid (15 mL) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice (100 g).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 4-methyl-3-nitrobenzoic acid. [4] Step 2: Reduction of 4-methyl-3-nitrobenzoic acid to 4-amino-3-methylbenzoic acid

  • Rationale: The nitro group is selectively reduced to an amine, a key step in forming the o-phenylenediamine moiety.

  • Procedure:

    • Dissolve 4-methyl-3-nitrobenzoic acid (4.0 g, 22.1 mmol) in methanol (50 mL) in a hydrogenation vessel.

    • Add 10% Palladium on carbon (Pd/C) (0.4 g) to the solution.

    • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid. [6] Step 3: Nitration of 4-amino-3-methylbenzoic acid to 4-amino-5-methyl-2-nitrobenzoic acid

  • Rationale: A second nitro group is introduced, which upon reduction will provide the 3,4-diamino functionality required for benzimidazole ring formation.

  • Procedure:

    • Suspend 4-amino-3-methylbenzoic acid (3.0 g, 19.8 mmol) in concentrated sulfuric acid (20 mL) at 0 °C.

    • Slowly add a mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (3 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour.

    • Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitate by filtration, wash with water, and dry to obtain 4-amino-5-methyl-2-nitrobenzoic acid.

Step 4: Reduction of 4-amino-5-methyl-2-nitrobenzoic acid to 3,4-diamino-5-methylbenzoic acid

  • Rationale: The second nitro group is reduced to an amine to generate the final o-phenylenediamine precursor.

  • Procedure:

    • Follow the procedure described in Step 2, using 4-amino-5-methyl-2-nitrobenzoic acid as the starting material.

Step 5: Cyclization to 6-methyl-1H-benzimidazole-5-carboxylic acid

  • Rationale: The o-phenylenediamine is cyclized with a one-carbon source (formic acid) to form the imidazole ring of the benzimidazole system (Phillips-Ladenburg reaction). [7]* Procedure:

    • A mixture of 3,4-diamino-5-methylbenzoic acid (1.0 g, 6.0 mmol) and formic acid (10 mL) is heated at reflux for 4 hours.

    • After cooling to room temperature, the reaction mixture is poured into ice water (50 mL).

    • The pH is adjusted to ~6 with aqueous ammonia.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 6-methyl-1H-benzimidazole-5-carboxylic acid.

In-vitro Assay Protocols

1. PARP-1 Inhibition Assay (Colorimetric)

  • Principle: This assay measures the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP-1. Inhibition of PARP-1 results in a decreased signal.

  • Protocol:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4 °C.

    • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

    • Add 50 µL of PARP-1 enzyme solution (e.g., 1 unit/well) to each well.

    • Add 10 µL of various concentrations of the test compound (dissolved in DMSO, final DMSO concentration <1%) or vehicle control.

    • Initiate the reaction by adding 40 µL of reaction buffer containing biotinylated NAD+.

    • Incubate the plate at room temperature for 1 hour.

    • Wash the plate four times with wash buffer.

    • Add 50 µL of streptavidin-HRP conjugate and incubate for 20 minutes at room temperature.

    • Wash the plate four times with wash buffer.

    • Add 50 µL of TMB substrate and incubate in the dark for 20-30 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M HCl.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

2. Generic Kinase Inhibition Assay (Radiometric)

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]-ATP to a substrate peptide by a specific kinase. A decrease in radioactivity on the substrate indicates kinase inhibition. [2]* Protocol:

    • Prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), the specific kinase, and its substrate peptide.

    • Add the test compound at various concentrations or vehicle control to the reaction mixture in a 96-well plate.

    • Initiate the reaction by adding [γ-³²P]-ATP.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

6-methyl-1H-benzimidazole-5-carboxylic acid represents a valuable and versatile fragment for modern drug discovery. Its inherent structural features, combined with the potential for strategic modification, make it an attractive starting point for the development of potent and selective inhibitors of key biological targets. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and utilize this promising scaffold in their drug design endeavors.

References

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
  • Song, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793.
  • Wang, L., et al. (2017). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry, 60(8), 3213-3226.
  • CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google P
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Sharma, D., & Narasimhan, B. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • Campillo, N. E., et al. (2006). Benzimidazole Derivatives. 2. Synthesis and Structure-Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. Journal of Medicinal Chemistry, 49(10), 3045-3054.
  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Kamal, A., et al. (2015). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. European Journal of Medicinal Chemistry, 92, 664-683.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Martínez-Grau, M. A., et al. (1999). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 7(12), 2735-2749.
  • Popat, K. H., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(10), e2200223.
  • ResearchGate. (2021). (PDF) Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Full article: Synthesis, In Silico Designing, Microbiological Evaluation and Structure Activity Relationship of Novel Amide Derivatives of 1-(2,4-Dinitrophenyl)-2-(3-Methylbenzo[b]Thiophen-6-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid. Retrieved from [Link]

  • Wang, Y., et al. (2019). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. Future Medicinal Chemistry, 11(14), 1837-1853.
  • Taylor & Francis Online. (2022). Full article: Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Retrieved from [Link]

  • ACS Publications. (2020). Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. ACS Medicinal Chemistry Letters, 11(7), 1438-1444.
  • MSU chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved from [Link]

Sources

analytical methods for quantifying 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is on analytical methods for quantifying 6-methyl-1H-benzimidazole-5-carboxylic acid. I'm prioritizing techniques like HPLC, LC-MS, and any emerging methods.

Analyzing Search Results

I've expanded my search to include spectroscopic techniques alongside HPLC and LC-MS. I'm focusing on evaluating the search results, identifying the most reliable and prevalent methods for quantification. My aim is to extract critical details about sample preparation, instrument settings, and potential hurdles associated with each technique. I'm taking notes about the "why" behind the chosen methods.

Developing Analytical Protocols

I'm now diving into Google searches, prioritizing established protocols, and validation data for quantifying 6-methyl-1H-benzimidazole-5-carboxylic acid, focusing on HPLC, LC-MS, and spectroscopic techniques. I'm starting to analyze search results, identifying the most reliable methods, and paying close attention to sample prep and instrument parameters. This will form the foundation for a detailed "Principles of Analysis" section. I'm structuring the application note around this. I plan to create a DOT graph to visualize the primary analytical method's workflow.

how to prepare solutions of 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a thorough search to compile physicochemical data on 6-methyl-1H-benzimidazole-5-carboxylic acid. I'm focusing on solubility, pKa values, and stability across different conditions. This data gathering phase will form the basis of the next stage.

Analyzing Solubility Parameters

I'm now investigating specific protocols for dissolving this compound and structurally related benzimidazoles. I'm focusing on solvent choices, pH, and temperature effects, and potential degradation. I'm also examining the application context to understand required concentrations and solution purity.

Developing Solubility Protocols

I'm expanding my literature search to find common applications of this carboxylic acid derivative in research and drug development. This will help refine the necessary concentration ranges and determine the required solution purity. I'm focusing on synthesizing this information to draft a detailed guide explaining dissolution principles, and presenting validated protocols with calculations and safety precautions.

Application Note: Derivatization Strategies for the Bioanalytical Assay of 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1][2][3] Molecules like 6-methyl-1H-benzimidazole-5-carboxylic acid are of significant interest in drug discovery programs for their potential anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The effective quantification of this and similar molecules in complex biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies.

However, the inherent physicochemical properties of 6-methyl-1H-benzimidazole-5-carboxylic acid—namely its polarity conferred by the carboxylic acid and N-H functionalities, and its corresponding low volatility—present significant challenges for direct analysis by common chromatographic techniques such as gas chromatography (GC) and can limit sensitivity in liquid chromatography (LC).[4]

Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the analyte, we can enhance its volatility for GC analysis, improve its chromatographic behavior, and increase its detectability for LC-based assays, often by orders of magnitude.[4][5] This application note provides a comprehensive guide to three robust derivatization protocols tailored for the analysis of 6-methyl-1H-benzimidazole-5-carboxylic acid: silylation and esterification for GC-Mass Spectrometry (GC-MS), and fluorescent labeling and amide coupling for High-Performance Liquid Chromatography (HPLC) and LC-MS/MS assays.

Structural Analysis and Derivatization Targets

The structure of 6-methyl-1H-benzimidazole-5-carboxylic acid possesses two primary reactive sites amenable to derivatization: the acidic proton of the carboxylic acid group (-COOH) and the active hydrogen on the imidazole nitrogen (N-H) . The carboxylic acid is the most common target for derivatization due to its high polarity and well-established reaction chemistry. The N-H group can also be derivatized, particularly under silylation conditions.

Caption: Reactive sites on 6-methyl-1H-benzimidazole-5-carboxylic acid.

Pre-Analytical Sample Preparation

Prior to derivatization, extracting the analyte from the biological matrix (e.g., plasma, urine, tissue homogenate) is a critical step to remove interferences like proteins and phospholipids.[6][7] The choice of technique depends on the required cleanliness, sample volume, and throughput.

  • Protein Precipitation (PPT): A rapid and simple method where a water-miscible organic solvent (typically acetonitrile) is added to the sample to precipitate proteins.[6][7] It is ideal for high-throughput screening but may leave other matrix components in the supernatant.

  • Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte in two immiscible liquid phases. By adjusting the pH, the carboxylic acid can be protonated (made less polar) and extracted into an organic solvent, leaving polar interferences in the aqueous phase.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte, which is then washed to remove interferences and selectively eluted. Mixed-mode or ion-exchange SPE cartridges are particularly effective for isolating acidic compounds like the target analyte.

Derivatization Protocols for Chromatographic Assays

The selection of a derivatization strategy is dictated by the chosen analytical platform.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of the analyte.[4][8]

Principle: Silylation replaces active hydrogens on the carboxylic acid and imidazole N-H groups with a non-polar trimethylsilyl (TMS) group.[8] This reaction reduces hydrogen bonding, decreases polarity, and makes the molecule volatile and suitable for GC analysis.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[9]

G cluster_workflow Silylation Workflow A Evaporate extracted sample to dryness under N2 B Add BSTFA + 1% TMCS and Pyridine A->B C Incubate at 60-70°C for 30-60 min B->C D Cool to room temperature C->D E Inject aliquot into GC-MS D->E

Caption: Silylation experimental workflow.

Methodology:

  • Pipette 100 µL of the sample extract into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. It is critical that the sample is anhydrous as silylating reagents are moisture-sensitive.[10]

  • Add 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Add 50 µL of anhydrous pyridine to act as a solvent and acid scavenger.

  • Cap the vial tightly and heat at 70°C for 45 minutes.

  • After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.

Expected Outcome: Formation of the di-TMS derivative (both -COOH and N-H are derivatized), resulting in a significant increase in molecular weight (+144 Da).

Principle: Acid-catalyzed esterification converts the carboxylic acid into its corresponding methyl ester.[4][11][12] This transformation neutralizes the acidic proton and reduces polarity, enhancing volatility. Boron trifluoride-methanol (BF3-MeOH) is a common and efficient reagent for this purpose.

G reactant 6-methyl-1H-benzimidazole- 5-carboxylic acid (R-COOH) + CH3OH reagent BF3 Catalyst reactant->reagent Heat product Methyl 6-methyl-1H-benzimidazole- 5-carboxylate (R-COOCH3) + H2O reagent->product

Caption: Esterification reaction scheme.

Methodology:

  • Evaporate the dried sample extract (as in 4.1.1) to ensure it is free of water.

  • Add 200 µL of 14% BF3-Methanol solution to the vial.

  • Cap the vial tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the reaction mixture. Add 100 µL of water and 200 µL of ethyl acetate.

  • Vortex vigorously for 1 minute to extract the methyl ester into the organic layer.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new GC vial insert for analysis.

Expected Outcome: Formation of the methyl ester, increasing the molecular weight by 14 Da (CH2 group).

Derivatization for HPLC with Enhanced Detection

For HPLC, derivatization is primarily used to introduce a chromophoric or fluorophoric tag, dramatically increasing detection sensitivity.[5][13]

Principle: This method involves esterifying the carboxylic acid with a reagent that contains a highly fluorescent moiety. 1-Pyrenyldiazomethane (PDAM) is an excellent choice due to its high chemical stability and the intense fluorescence of its pyrene tag, allowing for detection at femtomole levels.[13]

Methodology:

  • Evaporate 100 µL of the sample extract to dryness in a microcentrifuge tube.

  • Reconstitute the residue in 100 µL of acetonitrile.

  • Add 50 µL of a 0.1 mg/mL solution of PDAM in ethyl acetate.

  • Incubate the mixture at room temperature for 60 minutes, protected from light.

  • Stop the reaction by adding 10 µL of acetic acid to quench any unreacted PDAM.

  • Inject an aliquot into the HPLC system equipped with a fluorescence detector (Excitation: ~340 nm, Emission: ~395 nm).

Expected Outcome: Formation of a highly fluorescent pyrenemethyl ester derivative, enabling ultra-sensitive quantification.

Derivatization for LC-MS/MS

For LC-MS/MS, derivatization can improve chromatographic retention, enhance ionization efficiency (especially in positive ESI mode), and provide a predictable fragmentation pattern for Selected Reaction Monitoring (SRM).[14]

Principle: The carboxylic acid is coupled with an amine using a carbodiimide reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).[15][16] This forms a stable amide bond. By choosing an amine like 2-picolylamine, a pyridinic nitrogen is introduced, which is readily protonated and highly responsive in positive mode electrospray ionization (ESI+).[14]

Methodology:

  • Evaporate the sample extract to dryness and reconstitute in 50 µL of anhydrous Dimethylformamide (DMF).

  • Add 10 µL of a 10 mg/mL solution of 2-picolylamine in DMF.

  • Add 10 µL of a 10 mg/mL solution of EDC in DMF. For improved efficiency, 5 µL of a 10 mg/mL N-hydroxysuccinimide (NHS) solution can be included.

  • Vortex briefly and let the reaction proceed at room temperature for 2 hours.

  • Dilute the reaction mixture with 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject into the LC-MS/MS system.

Expected Outcome: Formation of an amide derivative with a readily ionizable tag, leading to a strong signal in ESI+ mode and improved sensitivity for MS detection.

Summary of Derivatization Strategies

Method Analytical Platform Principle Advantages Limitations
Silylation GC-MSIncreases volatility by replacing active hydrogens with TMS groups.[8]Derivatizes both -COOH and N-H; well-established.Reagents are highly moisture-sensitive; derivatives can be unstable.[10]
Esterification (Methylation) GC-MSIncreases volatility by converting -COOH to a methyl ester.[4]Simple, robust reaction; stable derivatives.Only targets the carboxylic acid; requires heating.
Fluorescent Labeling HPLC-FLDAttaches a fluorophore to the -COOH group via esterification.[5][13]Extremely high sensitivity (femtomole levels); high selectivity.Reagents can be expensive and light-sensitive; requires a fluorescence detector.
Amide Coupling LC-MS/MSForms a stable amide bond with a tag that enhances ionization.[14][16]Greatly improves ESI+ response; stable derivatives; highly tunable.Requires coupling reagents; reaction may take longer than other methods.

Conclusion

The successful quantification of 6-methyl-1H-benzimidazole-5-carboxylic acid in complex biological samples is highly dependent on a well-designed analytical method. Chemical derivatization is an indispensable tool for enhancing the performance of chromatographic assays. For GC-MS, silylation or esterification effectively overcomes the challenges of low volatility. For HPLC-based methods, fluorescent labeling offers unparalleled sensitivity, while amide coupling provides a robust path to highly sensitive and specific quantification by LC-MS/MS. The choice of the optimal derivatization protocol should be guided by the specific requirements of the assay, including the desired sensitivity, the available instrumentation, and the nature of the sample matrix.

References

  • Bhat, A. R., Shalla, A. H., & Dongde, S. S. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. Available at: [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.
  • Oubella, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(23), 8560. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 63-71. Available at: [Link]

  • Law, B. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 40-62. Available at: [Link]

  • El-Shahawi, M. S., et al. (1997). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Journal of Liquid Chromatography & Related Technologies, 20(18), 2925-2960. Available at: [Link]

  • Kumar, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22939-22956. Available at: [Link]

  • Kadyrova, A. A., et al. (2021). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). Bashkir chemical journal, 28(2), 79-87. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Al-Ostath, R. A., et al. (2018). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal, 26(7), 965-974. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Digne, M., et al. (2012). Method for carboxylic acid esterification. U.S. Patent Application No. 13/388,675.
  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Available at: [Link]

  • Danaher, M., et al. (2000). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 71-87. Available at: [Link]

  • Al-Masoudi, W. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5343. Available at: [Link]

  • Nyerges, G., et al. (2023). Increasing Flame Ionization Detector Response by Silylation: The Effective Carbon Number of Carboxylic Acids. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1217(51), 8048-8055. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(65), 37257-37263. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5 (6)-hydroxymethyl-, 5 (6)-carboxy-2-(1-adamantyl)benzimidazole, ethyl carboxylate and some amide derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Journal of Agriculture and Food Chemistry. (2024). Recent Applications of Machine Learning Algorithms for Pesticide Analysis in Food Samples. Available at: [Link]

  • ResearchGate. (n.d.). HPLC analysis of the esterification sample. Available at: [Link]

  • Harjyoti, T., & Das, G. (2008). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Asian Journal of Chemistry, 20(1), 85-88. Available at: [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2686-2692. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Benzimidazolecarboxylic acid. PubChem Compound Database. Available at: [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Deshmukh, R., & Jha, A. (2021). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Chemistry & Biology Interface, 11(1), 22-35. Available at: [Link]

  • Guo, G.-C., et al. (2008). (1H-Benzimidazole-5-carboxylic acid-κN3)(1H-benzimidazole-6-carboxylic acid-κN3)silver(I) perchlorate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), m406. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]

Sources

use of 6-methyl-1H-benzimidazole-5-carboxylic acid as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Comprehensive Search

I'm currently engaged in a comprehensive information gathering phase, focusing on 6-methyl-1H-benzimidazole-5-carboxylic acid. My initial search concentrates on its synthesis, key physicochemical properties, and documented biological targets or potential applications. I'm aiming to build a solid foundation of knowledge from which to move forward.

Analyzing Molecular Modulator

I'm now diving deeper, looking at this molecule's specific use as a modulator or inhibitor in signaling pathways and cellular processes. My search expands to include detailed experimental protocols, especially in vitro assays and cell-based experiments. I am seeking IC50 and EC50 values, binding constants, and other quantitative data. Peer-reviewed publications and reputable databases are being prioritized for robust, scientific sourcing.

Defining Application's Structure

I'm now structuring the application note. The introduction will cover the molecule's properties and role as a chemical probe. I'll describe its mechanism and impact on signaling pathways, visualized with a DOT graph. I'll present quantitative data in a table and then detail key experiment protocols with a workflow graph. The final stage involves compiling a complete, properly formatted, and verified references section.

Troubleshooting & Optimization

improving the yield of 6-methyl-1H-benzimidazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover synthesis protocols for 6-methyl-1H-benzimidazole-5-carboxylic acid. My focus is on established methods, the typical hurdles, and strategies to maximize yield. I want to build a solid foundation of existing knowledge.

Outlining The Structure

I've outlined the structure now, starting with synthesis overview, and progressing to a detailed FAQ and troubleshooting section. The question-and-answer format feels right, with each answer containing step-by-step protocols and the scientific rationale behind them. Tables are being drafted to summarize any quantitative data, and I'll generate Graphviz diagrams soon for the reaction pathways and troubleshooting workflows. Finally, I will add references to establish scientific integrity.

Mapping The Path

I am now performing comprehensive Google searches, focusing on known synthesis protocols for 6-methyl-1H-benzimidazole-5-carboxylic acid, common obstacles, and methods to boost yield. After analyzing the search results, I will compile frequent questions, which will be integrated in the FAQ section. Then, I will establish structure: a synthesis overview and a FAQ section. I will draft content, creating tables, diagrams and citations to ensure scientific integrity and clarity.

troubleshooting solubility issues of 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My initial focus is on the physicochemical properties of 6-methyl-1H-benzimidazole-5-carboxylic acid. I'm hitting Google hard, searching for pKa, logP, and solubility in different solvents. It's a comprehensive approach to lay a foundation.

Expanding Data Gathering

I'm expanding my data gathering. I'm not just looking for raw values now; I'm seeking established protocols and common solubility challenges related to this compound or similar benzimidazole derivatives. Simultaneously, I'm designing the technical support center's structure, focusing on a logical flow from basic properties to troubleshooting. I'm working to outline sections for FAQs, troubleshooting guides, and detailed experimental protocols.

Developing Content Strategy

I'm now synthesizing the information I gathered. My current focus is explaining the reasoning behind each troubleshooting step, supporting the content with credible sources. I'm also preparing tables to present solubility data and designing Graphviz diagrams to visualize the solvent selection process and the impact of pH. Then, I will focus on writing step-by-step protocols. I will then compile a complete "References" section. Finally, I will review the entire technical support guide.

purification challenges of 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on the purification hurdles specific to 6-methyl-1H-benzimidazole-5-carboxylic acid. I'm especially interested in its solubility, pKa, and thermal stability as these properties will be key to understanding how best to purify the compound.

Expanding Search Parameters

I'm now expanding my search parameters, looking for established purification methods for this compound and similar benzimidazole derivatives, including recrystallization and chromatography. I'm also looking for troubleshooting guides and FAQs that might address specific purification issues. Concurrently, I am identifying authoritative sources like peer-reviewed articles.

Deepening Knowledge Acquisition

I'm now diving deeper, focusing my Google searches on the specific challenges of purifying 6-methyl-1H-benzimidazole-5-carboxylic acid, considering its solubility, pKa, thermal stability, and potential impurities from its synthesis. I'm actively seeking established methods like recrystallization, chromatography, and acid-base extractions. I'm also looking for troubleshooting guides and authoritative scientific literature.

Refining Research Strategies

I'm now zeroing in on purification challenges, focusing Google searches on the target compound's properties and potential impurities from synthesis, while refining search parameters. I'm also looking for troubleshooting guides and authoritative scientific literature.

I am now focusing on finding authoritative resources like peer-reviewed articles, patents, and technical notes from chemical suppliers, and I will structure the technical support content as questions and answers. I will design a step-by-step experimental protocol for recrystallization, including quality control checks. I'll also visualize a key workflow with a Graphviz diagram, like a decision tree for selecting purification strategies.

Technical Support Center: Synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important benzimidazole derivative. Our goal is to provide practical, in-depth solutions grounded in scientific principles to ensure the integrity and success of your experiments.

I. Overview of the Synthesis

The most common and direct route to 6-methyl-1H-benzimidazole-5-carboxylic acid is the condensation reaction of 3,4-diamino-5-methylbenzoic acid with formic acid. This method, a variation of the Phillips-Ladenburg benzimidazole synthesis, is conceptually straightforward but can be prone to the formation of several impurities if not carefully controlled.[1]

Caption: General synthesis route for 6-methyl-1H-benzimidazole-5-carboxylic acid.

II. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common impurities.

Frequently Asked Question 1: My final product is highly colored (e.g., brown, purple, or dark red) and shows multiple spots on TLC. What are the likely impurities?

Answer:

A highly colored product is often indicative of the presence of phenazine-type impurities. These are highly conjugated, colored compounds that can form from the self-condensation of the starting material, 3,4-diamino-5-methylbenzoic acid, especially under oxidative conditions.

Causality:

Phenazine formation is a known side reaction in benzimidazole synthesis when starting from ortho-diaminoaromatics. The mechanism involves the oxidation of the diamine to a quinonediimine intermediate, which can then react with another molecule of the diamine to form the phenazine skeleton.

Caption: Simplified pathway for phenazine impurity formation.

Troubleshooting Protocol:

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting material.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control of Reaction Temperature: Avoid excessive temperatures, as this can promote oxidative side reactions.

  • Purification: If phenazine impurities have formed, they can often be removed by column chromatography on silica gel. Due to their color, their separation can be visually tracked. Recrystallization may also be effective, although the solubility of the phenazine impurity and the desired product will need to be considered.[2][3]

Frequently Asked Question 2: My reaction seems incomplete, and I have a significant amount of a polar, water-soluble byproduct. What could this be?

Answer:

An incomplete reaction can result in the presence of unreacted 3,4-diamino-5-methylbenzoic acid. Additionally, you may have formed mono- or di-formylated intermediates that have not fully cyclized.

Causality:

The reaction proceeds through the formation of a formamide intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. Insufficient heating or reaction time can lead to the accumulation of these intermediates.

Impurity Structure Reason for Formation
Unreacted Starting Material3,4-diamino-5-methylbenzoic acidIncomplete reaction, insufficient heating, or incorrect stoichiometry.
Mono-formylated IntermediateN-(2-amino-4-carboxy-5-methylphenyl)formamideIncomplete reaction; the first step of formylation has occurred, but cyclization has not.
Di-formylated IntermediateN,N'-(4-carboxy-5-methyl-1,2-phenylene)diformamideExcess formic acid or forcing conditions leading to formylation of both amino groups without cyclization.

Troubleshooting Protocol:

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material and intermediates.

  • Reaction Conditions: Ensure adequate heating and reaction time. The cyclization step often requires elevated temperatures to drive off water.

  • Stoichiometry: Use an appropriate excess of formic acid to drive the reaction to completion, but be mindful that a large excess can promote di-formylation.

  • Purification: The formylated intermediates are typically more polar than the final product and can be separated by column chromatography or by adjusting the pH during an aqueous workup to exploit differences in solubility.

Frequently Asked Question 3: The yield of my reaction is low, and I've isolated a non-acidic byproduct. What might this be?

Answer:

A common side reaction, especially at higher temperatures, is the decarboxylation of either the starting material or the final product. This leads to the formation of 6-methyl-1H-benzimidazole.

Causality:

Aromatic carboxylic acids can undergo decarboxylation when heated, particularly in the presence of acid. The electron-donating nature of the benzimidazole ring can facilitate this process.

Caption: Decarboxylation of the desired product as a potential side reaction.

Troubleshooting Protocol:

  • Temperature Control: Carefully control the reaction temperature to the minimum required for efficient cyclization to avoid decarboxylation.

  • Reaction Time: Avoid prolonged reaction times at high temperatures.

  • Purification: The decarboxylated product is less polar and non-acidic compared to the desired product. This difference in properties can be exploited for separation:

    • Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will form a salt and dissolve, while the non-acidic decarboxylated impurity can be removed by extraction with an organic solvent. Acidification of the aqueous layer will then precipitate the pure product.

    • Column Chromatography: Separation on silica gel can also be effective.

III. Analytical Methods for Impurity Profiling

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is recommended to separate impurities with a wide range of polarities. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the starting material, product, and the potential impurities discussed above. For structural elucidation of unknown impurities, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.

IV. Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying the final product, provided a suitable solvent is found.

  • Dissolve the crude 6-methyl-1H-benzimidazole-5-carboxylic acid in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Protocol 2: Column Chromatography

For complex impurity profiles or to separate impurities with similar solubility to the product, column chromatography is recommended.

  • Prepare a slurry of silica gel in a suitable eluent (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane).

  • Pack a column with the silica gel slurry.

  • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually adding methanol).

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 6-methyl-1H-benzimidazole-5-carboxylic acid.[3]

V. References

  • Varala, R., & Enugula, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(3), 1-15. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116*. [Link]

  • Goud, P. S., et al. (2017). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal, 25(3), 420-428*. [Link]

  • Beneteau, V., et al. (2018). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 23(10), 2465*. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Bott, T. M., et al. (2004). Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl) amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form. U.S. Patent Application No. 10/783,829.

  • Yao, C., et al. (2010). (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7), m798–m799*. [Link]

  • DTIC. (1962). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

  • Adamska, A., et al. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 71(4), 639-645*. [Link]

  • ResearchGate. (n.d.). Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. [Link]

  • Jafari, M., et al. (2020). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 11(44), 12686–12694*. [Link]

  • Krzek, J., & Starek, M. (2006). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 63(6), 463-468*. [Link]

Sources

scaling up the synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on synthesizing 6-methyl-1H-benzimidazole-5-carboxylic acid. I'm especially keen on established methods, problems, and optimizing the process.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the recurring challenges in synthesizing 6-methyl-1H-benzimidazole-5-carboxylic acid, especially the potential side reactions that may arise. This analysis is now guiding the structure for a technical support center. I'm focusing on the logical flow, starting with FAQs and moving to troubleshooting guides and then scale-up protocols. The goal is to provide actionable advice grounded in chemical principles.

Planning Guide Structure

I'm now outlining the structure of the technical support guide. It will begin with focused Google searches to obtain relevant data, followed by an analysis of the results to establish a framework for the guide. It will include common issues, potential side reactions, and key process parameters for the scale-up synthesis, all explained in an approachable Q&A format. I intend to incorporate citations for scientific integrity and create useful tables, diagrams, and a full references section.

Validation & Comparative

comparing 6-methyl-1H-benzimidazole-5-carboxylic acid to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I've started with comprehensive Google searches focusing on "6-methyl- 1H-benzimidazole-5-carboxylic acid." My goal is to gather data on synthesis, properties, and known biological activity. This foundational research phase will allow for efficient future analysis.

Expanding Search Parameters

I am now broadening my search. I'm looking into structurally related benzimidazole compounds, focusing on those with different substituents at positions 5 and 6, gathering their synthesis, properties, and any biological activity. I'm also hunting for experimental data and protocols for comparative activity analysis.

Defining Comparison Guide Structure

I'm now establishing the comparison guide's overall structure. I'll begin with an introduction to the benzimidazole scaffold, followed by a detailed, tabular comparison of physicochemical properties between the target compound and its analogs. A section on biological activity comparison, with a Graphviz diagram illustrating structure-activity relationships, will follow. I also plan to provide a detailed experimental protocol and workflow diagram. Supporting citations and a comprehensive "References" section are essential components. I'll maintain a clear, authoritative tone for researchers.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-1H-Benzimidazole-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1] This bicyclic heterocyclic system, an isostere of endogenous purine bases, readily interacts with a multitude of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 6-methyl-1H-benzimidazole-5-carboxylic acid core, offering insights into the rational design of novel therapeutic agents.

The Versatile Benzimidazole Core: A Privileged Scaffold

The unique architecture of the benzimidazole ring, featuring both hydrogen bond donors and acceptors, allows for diverse interactions with biological macromolecules.[4] Its structural similarity to purines enables it to compete for binding sites on enzymes and receptors involved in nucleic acid synthesis and other critical cellular processes.[3] Modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus have been extensively explored to modulate the potency and selectivity of these compounds against various targets.[4]

Deciphering the Structure-Activity Landscape

The biological activity of 6-methyl-1H-benzimidazole-5-carboxylic acid analogs is profoundly influenced by the nature and position of various substituents. Understanding these relationships is paramount for optimizing lead compounds and developing next-generation therapeutics.

Substitutions at the N-1 Position: Modulating Potency and Selectivity

The N-1 position of the benzimidazole ring offers a key site for modification to enhance biological activity.

N1_Substitution Core 6-Methyl-1H-benzimidazole- 5-carboxylic acid Core N1_Sub N-1 Substitution Core->N1_Sub Modification Activity Biological Activity N1_Sub->Activity Influences Potency Increased Potency Activity->Potency Selectivity Altered Selectivity Activity->Selectivity

Caption: Impact of N-1 substitution on biological activity.

Studies on related benzimidazole scaffolds have shown that the introduction of various groups at the N-1 position can significantly impact their therapeutic potential. For instance, in a series of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, this substitution was crucial for their antileukemic activity.[1] The specific nature of the substituent, whether it be alkyl, aryl, or a more complex heterocyclic moiety, can fine-tune the compound's interaction with its target, leading to enhanced potency and selectivity.

The C-2 Position: A Gateway to Diverse Functionalities

The C-2 position is another critical handle for chemical modification, allowing for the introduction of a wide array of substituents that can dramatically alter the biological profile of the molecule.

Table 1: Impact of C-2 Substituents on Anticancer Activity of Benzimidazole Analogs

Compound IDC-2 SubstituentTarget Cell LineIC50 (µM)Reference
5a 2-(4-fluoro-3-nitrophenyl)Leukemic cells3[1]
4c Hydrazone derivativeLeukemiaGI50 = 1.20[5]
4e Hydrazone derivativeLeukemia-[5]

Note: Data is collated from studies on structurally related benzimidazole-5-carboxylic acid derivatives.

As illustrated in Table 1, the introduction of a substituted phenyl ring at the C-2 position can lead to potent anticancer activity. For example, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (compound 5a) demonstrated an IC50 value of 3 µM against leukemic cells.[1] This highlights the importance of both electronic and steric factors of the C-2 substituent in determining the compound's efficacy.

Substitutions at the C-5 and C-6 Positions: Fine-Tuning the Pharmacophore

The C-5 and C-6 positions of the benzimidazole ring, where the carboxylic acid and methyl groups are located in the parent scaffold, are also amenable to modification. The interplay between these groups and additional substituents can significantly influence the molecule's interaction with its biological target.

A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives revealed that modifications at the C-6 position, in conjunction with substitutions at N-1 and C-2, yielded compounds with potent antimicrobial and anticancer activities.[6] This underscores the importance of considering the entire substitution pattern of the benzimidazole core to achieve the desired biological effect.

Experimental Protocols: A Foundation for Discovery

The following provides a general overview of the synthetic and biological evaluation methods typically employed in the SAR studies of benzimidazole derivatives.

General Synthetic Procedure for Benzimidazole Analogs

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7]

Step-by-Step Synthesis:

  • Condensation: React the appropriately substituted o-phenylenediamine with a desired carboxylic acid in a suitable solvent, often in the presence of an acid catalyst like polyphosphoric acid (PPA) or under microwave irradiation to facilitate the cyclization.

  • Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired benzimidazole analog.

  • Further Modification: Subsequent modifications at the N-1, C-2, or other positions can be carried out using standard organic chemistry transformations.

Synthesis_Workflow cluster_synthesis Synthetic Pathway A o-Phenylenediamine Derivative C Condensation Reaction (e.g., with PPA or Microwave) A->C B Carboxylic Acid Derivative B->C D Crude Benzimidazole C->D E Purification (Recrystallization/Chromatography) D->E F Pure Benzimidazole Analog E->F

Caption: General synthetic workflow for benzimidazole analogs.

In Vitro Biological Evaluation: Assessing Therapeutic Potential

The biological activity of the synthesized analogs is typically assessed through a battery of in vitro assays.

Anticancer Activity Screening (MTT Assay):

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized benzimidazole analogs.

  • MTT Incubation: After a specific incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader, and the IC50 (half-maximal inhibitory concentration) values are calculated to determine the potency of the compounds.

Conclusion: Paving the Way for Novel Drug Candidates

The 6-methyl-1H-benzimidazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gained from SAR studies highlight the critical role of substitutions at the N-1, C-2, C-5, and C-6 positions in modulating the biological activity of these compounds. By systematically exploring the chemical space around this privileged core, researchers can continue to uncover potent and selective drug candidates to address a wide range of diseases.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & El-Sayed, W. M. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. [Link]

  • El-Sayed, W. M., Al-Ostoot, F. H., & Al-Ghorbani, M. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities. ACS Medicinal Chemistry Letters, 9(11), 1128-1133. [Link]

  • Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549. [Link]

  • Chew, J. Y., et al. (2024). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 199, 106997. [Link]

  • Kamal, A., et al. (2011). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters, 21(19), 5763-5767. [Link]

  • Schade, D., et al. (2009). Characterization of new PPARγ agonists: Benzimidazole derivatives--Importance of positions 5 and 6, and computational studies on the binding mode. Bioorganic & Medicinal Chemistry, 17(19), 6883-6893. [Link]

  • Al-Borno, A. Y., et al. (2022). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6598. [Link]

  • Arora, R., et al. (2022). Benzimidazole derivatives with anticancer activity. Mini-Reviews in Medicinal Chemistry, 22(1), 1-1. [Link]

  • Al-Amiery, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 998. [Link]

  • Paul, K., et al. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(24), 12422-12440. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23531-23551. [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Sravanthi, T., & Manju, S. L. (2022). Comparison of in-silico and in-vitro studies of benzimidazole-oxothiazolidine derivatives as m. Tubcerculosis transcriptor inhi. Journal of Pharmaceutical Negative Results, 13(3), 643-652. [Link]

  • Rashid, M. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society, 66(2), 5164-5182. [Link]

  • Al-Warhi, T., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PeerJ, 10, e14002. [Link]

  • Matter, H., et al. (2013). Benzimidazole-carboxamides as potent and bioavailable stearoyl-CoA desaturase (SCD1) inhibitors from ligand-based virtual screening and chemical optimization. Bioorganic & Medicinal Chemistry Letters, 23(6), 1817-1822. [Link]

Sources

validation of an analytical method for 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Method Validation Research

I'm starting with focused Google searches to build a solid foundation. My aim is to gather established protocols and comprehensive information related to validating analytical methods specifically for 6-methyl-1H-benzimidazole-5-carboxylic acid. I need to understand current best practices.

Analyzing Analytical Methods

I'm now diving deeper, focusing on analytical techniques suitable for 6-methyl-1H-benzimidazole-5-carboxylic acid. I'm prioritizing techniques like HPLC, UPLC, and mass spectrometry. My goal is to extract key validation parameters from published studies, like specificity, linearity, and robustness. I'll need a comparison guide structured with an introduction, method comparisons, and validation data tables.

Expanding Search and Analysis

I'm now expanding my search to include international guidelines from organizations like ICH. I'm focusing on identifying the most prevalent and efficient analytical methods for this compound. I'm also preparing to structure the comparison guide, starting with an introduction highlighting the importance of validated methods in pharmaceutical development. I'll need to make at least two method comparisons and organize validation data tables.

A Comparative Guide to the In Vivo vs. In Vitro Activity of 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the journey of a compound from a controlled laboratory setting to a complex biological system is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of 6-methyl-1H-benzimidazole-5-carboxylic acid, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. While direct comparative studies on this specific molecule are not extensively published, this guide synthesizes data from structurally related benzimidazole derivatives to provide a predictive and rational framework for its evaluation.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The introduction of a carboxylic acid moiety at the 5-position and a methyl group at the 6-position of the benzimidazole ring can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn dictate its biological activity and pharmacokinetic profile.

In Vitro Activity Profile: A Foundation of High-Throughput Screening

The initial assessment of a compound's therapeutic potential typically begins with a battery of in vitro assays. For a molecule like 6-methyl-1H-benzimidazole-5-carboxylic acid, these evaluations would likely focus on its antiproliferative and antimicrobial activities, given the known properties of the benzimidazole class.

Anticipated In Vitro Anticancer Activity

Benzimidazole derivatives are well-documented as potent anticancer agents, often exerting their effects through mechanisms such as microtubule disruption, inhibition of key kinases, and induction of apoptosis[1]. For instance, a related compound, methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has demonstrated significant toxicity against breast cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range[3]. It is plausible that 6-methyl-1H-benzimidazole-5-carboxylic acid would be screened against a panel of cancer cell lines to determine its half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical In Vitro Anticancer Activity of 6-methyl-1H-benzimidazole-5-carboxylic acid

Cell LineCancer TypeExpected IC50 (µM)Mechanism of Action
MCF-7Breast Cancer1 - 10Apoptosis induction, Cell cycle arrest
A549Lung Cancer5 - 25Microtubule disruption
HCT116Colon Cancer2 - 15Kinase inhibition
Predicted In Vitro Antimicrobial Activity

The benzimidazole core is also a well-established pharmacophore in antimicrobial drug discovery. Derivatives have shown efficacy against a range of bacteria and fungi[4]. The evaluation of 6-methyl-1H-benzimidazole-5-carboxylic acid would involve determining its Minimum Inhibitory Concentration (MIC) against various pathogenic strains.

Table 2: Predicted In Vitro Antimicrobial Activity of 6-methyl-1H-benzimidazole-5-carboxylic acid

MicroorganismTypeExpected MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria8 - 64
Escherichia coliGram-negative bacteria16 - 128
Candida albicansFungus4 - 32

The Crucial Transition to In Vivo Models

While in vitro assays provide valuable initial data on a compound's potency and mechanism of action at a cellular level, they do not replicate the complex physiological environment of a living organism. The transition to in vivo studies is often where promising candidates falter due to poor pharmacokinetics, unforeseen toxicity, or metabolic instability.

Pharmacokinetic Considerations for Benzimidazole Derivatives

A critical aspect influencing the in vivo efficacy of benzimidazole derivatives is their pharmacokinetic profile. Many compounds in this class exhibit low oral bioavailability due to poor aqueous solubility and significant first-pass metabolism in the liver[5]. The carboxylic acid group in 6-methyl-1H-benzimidazole-5-carboxylic acid might improve aqueous solubility but could also render the molecule more susceptible to rapid clearance.

Diagram 1: Factors Influencing In Vivo Efficacy

G cluster_in_vitro In Vitro Activity cluster_in_vivo In Vivo Efficacy cluster_pk_pd Pharmacokinetics & Pharmacodynamics in_vitro Potency (IC50/MIC) absorption Absorption in_vitro->absorption Solubility in_vivo Therapeutic Effect distribution Distribution absorption->distribution Bioavailability metabolism Metabolism distribution->metabolism target_engagement Target Engagement distribution->target_engagement excretion Excretion metabolism->excretion target_engagement->in_vivo G cluster_reasons Potential Reasons for Discrepancy in_vitro High In Vitro Potency in_vivo Low In Vivo Efficacy in_vitro->in_vivo Observed Discrepancy metabolism Metabolic Inactivation metabolism->in_vivo absorption Poor Absorption absorption->in_vivo efflux Efflux Pumps efflux->in_vivo binding Protein Binding binding->in_vivo

Caption: Why promising lab results can falter in living systems.

Experimental Protocols

To ensure scientific integrity, the following are representative, detailed protocols for evaluating a compound like 6-methyl-1H-benzimidazole-5-carboxylic acid.

In Vitro Anticancer Activity: MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-methyl-1H-benzimidazole-5-carboxylic acid in culture media. Replace the old media with the media containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Anticancer Efficacy: Xenograft Mouse Model
  • Animal Housing: House athymic nude mice in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 6-methyl-1H-benzimidazole-5-carboxylic acid (e.g., 50 mg/kg) or vehicle control intraperitoneally or orally daily for a specified period (e.g., 4 weeks).[3]

  • Monitoring: Monitor tumor volume, body weight, and any signs of toxicity throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion

The journey of 6-methyl-1H-benzimidazole-5-carboxylic acid from an in vitro hit to an in vivo lead is a complex process governed by a multitude of factors. While its structural features suggest promising anticancer and antimicrobial activities in cell-based assays, its in vivo efficacy will be critically dependent on its pharmacokinetic properties. A thorough understanding of its absorption, distribution, metabolism, and excretion is essential to bridge the gap between the petri dish and the patient. The insights and protocols provided in this guide offer a robust framework for the comprehensive evaluation of this and other promising benzimidazole derivatives, ultimately facilitating the development of novel and effective therapeutics.

References

  • PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. Available from: [Link]

  • Brishty, A. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Saudi Journal of Biological Sciences, 29(1), 379-392.
  • Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549.
  • Mohammed, S. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969.
  • ResearchGate. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available from: [Link]

  • Is, Y. S., et al. (2022). Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. Journal of Molecular Structure, 1269, 133801.
  • Dogan, I., et al. (2021). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 41(11), 5355-5362.
  • Tan, M. L., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Scientific Reports, 7(1), 1-13.
  • Guo, G. C., et al. (2007). (1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I) perchlorate. Acta Crystallographica Section E: Structure Reports Online, 63(12), m3047-m3048.
  • Vlasov, S., et al. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 26(22), 6985.
  • Spasov, A. A., et al. (1999). [Pharmacokinetics of benzimidazole derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 62(3), 73-78.
  • Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9.
  • Rahman, S. M. A., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. Saudi Journal of Biological Sciences, 29(1), 379-392.
  • Anvekar, P. K., et al. (2016). Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 8(8), 834-842.
  • Brishty, A. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Saudi Journal of Biological Sciences, 29(1), 379-392.
  • Ajani, O. O., et al. (2025).
  • Kumar, A., et al. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Scientific Reports, 15(1), 1-13.
  • Kumar, R., & Singh, P. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12.
  • Wang, X., et al. (2023).

Sources

biological efficacy of 6-methyl-1H-benzimidazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Search

I've started gathering information on 6-methyl-1H-benzimidazole-5-carboxylic acid derivatives. My focus is on their synthesis, diverse biological activities, and structural characteristics, using a comprehensive literature search.

Analyzing Biological Efficacy

I'm now diving deep into the biological efficacy of 6-methyl-1H-benzimidazole-5-carboxylic acid derivatives. I've begun to identify and research alternative compounds commonly compared to benzimidazole derivatives, setting the stage for a strong comparative analysis. I'm focusing on finding specific experimental data like IC50/EC50 values from reliable sources to form the core of my quantitative comparisons. Also, I'm digging for detailed experimental protocols for key assays.

Outlining Comparison Guide

I'm now outlining the structure of the comparison guide. I'll introduce benzimidazole derivatives' significance, then present a comparative analysis of their biological activities against alternatives using data tables. I will also incorporate experimental methodologies and design Graphviz diagrams for signaling pathways or experimental workflows. My focus is on ensuring all claims are cited and the guide has a complete reference list.

Confirming Initial Findings

I've confirmed the initial search results regarding 6-methyl-1H-benzimidazole-5-carboxylic acid derivatives. It appears these compounds have indeed been synthesized and evaluated for a range of biological activities, with antimicrobial properties being a significant area of focus. This provides a solid foundation for further investigation.

Expanding the Scope

I'm now expanding the scope beyond the initial confirmation. I need to find direct comparisons with other compounds, gather quantitative data such as IC50 values, locate detailed experimental protocols, and identify specific signaling pathways. This deeper dive will ensure a comprehensive guide as needed for the comparison tables and Graphviz diagrams.

Deepening the Investigation

I'm now focusing on specific areas. While antimicrobial activity was a key find, the new searches reveal these derivatives also show antiviral and anticancer potential. To build the requested comparison guide, I must find direct comparisons with other compounds, gather detailed IC50 and MIC data, and locate explicit experimental protocols. I need to identify the exact signaling pathways these compounds influence for the Graphviz diagrams.

Analyzing Anticancer Activity

I've been analyzing the IC50 values from the search results, focusing on the quantitative data related to anticancer activity. The results point toward useful comparative studies, and I've started looking at comparisons against 5-Fluorouracil and related standard drugs. This information is providing a stronger foundation for the analysis.

Refining Comparative Data

I'm now refining my focus to include antimicrobial and antiviral activities, though the data remains somewhat generic. While IC50 values are useful, I need more specifics on assay adaptations used with benzimidazole derivatives, especially MTT and MIC. To create that Graphviz diagram for the anticancer guide, I also need more on the signaling pathways involved.

Analyzing Recent Search Results

I've been sifting through the search results, and they're proving fruitful. The focus has been on 6-methyl-1H-benzimidazole-5-carboxylic acid derivatives, specifically their synthesis and biological evaluations. Several studies are quite informative.

Expanding Data and Comparisons

I'm continuing to build the data. I've now gathered IC50 and MIC values and uncovered possible mechanisms like apoptosis and tubulin inhibition. While some comparisons to standard drugs exist, a wider range of alternatives is needed for a richer guide. The antiviral data is currently the weakest area, and I need to add more detail on the signaling pathways to allow for a more informative Graphviz diagram.

Refining Focus and Scope

I'm now zeroing in on the gaps in my data. I've successfully collected synthesis and biological evaluation data, including IC50 and MIC values. I've also found some information on mechanisms, such as apoptosis induction and tubulin inhibition. My next steps are clearly defined: expand comparative data, deepen antiviral information, detail signaling pathways, and find more specific experimental protocols to build a comprehensive guide.

Analyzing Recent Findings

I've been focusing on the anticancer and antimicrobial aspects of 6-methyl-1H-benzimidazole-5-carboxylic acid derivatives. My most recent search yielded several studies confirming these activities, which is excellent. I'm now cross-referencing this information with other literature.

Evaluating Antiviral Data

I've got a good grasp of the anticancer and antimicrobial capabilities and am now working to address the antiviral data gap. I'm focusing on finding EC50 values for the benzimidazole derivatives, and comparing them to standard antivirals like acyclovir, since the last search. I'm also digging deeper into the signaling pathways involved in apoptosis for a detailed Graphviz diagram. I'll need to locate some specific experimental protocols, as well.

Addressing Data Gaps

I've got more quantitative data on anticancer and antimicrobial activities now, including IC50 and MIC values that allow for comparison to 5-Fluorouracil, doxorubicin, and ciprofloxacin. I'm focusing on finding the missing EC50 values to compare these derivatives to antivirals, like acyclovir. I am also searching for detailed signaling pathways involved in apoptosis, to create the Graphviz diagram, and hope to find some clear experimental protocols to outline concentrations, times, and reagents.

Comparative Guide to Elucidating the Mechanism of Action of 6-methyl-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The benzimidazole core is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[2][4] Derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][5] Our investigational compound, 6-methyl-1H-benzimidazole-5-carboxylic acid, shares structural motifs with known kinase inhibitors. Therefore, this guide will proceed with the primary hypothesis that its MoA involves the inhibition of a specific cellular kinase pathway, a common mechanism for anticancer agents.[6]

We will outline a self-validating system of experiments, from broad initial screening to specific target engagement, and compare the hypothetical performance of our lead compound against a well-characterized alternative, Gefitinib , a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Experimental & Logical Workflow

The process of MoA confirmation is sequential, with each phase refining our understanding and guiding the next steps. This workflow ensures that resources are used efficiently and that the resulting data is coherent and compelling.

Caption: A logical workflow for MoA confirmation.

Phase 1: Target Identification & Initial Screening

The initial phase is designed to cast a wide net to identify the most probable molecular target(s) of 6-methyl-1H-benzimidazole-5-carboxylic acid.

A. Broad Kinase Panel Screen

Rationale: To efficiently test our primary hypothesis, we first screen the compound against a large, diverse panel of purified kinases. This provides an unbiased view of its selectivity profile and identifies the most sensitive targets.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Preparation: A stock solution of 6-methyl-1H-benzimidazole-5-carboxylic acid is prepared in 100% DMSO.

  • Reaction Mixture: For each kinase, a reaction buffer is prepared containing the purified enzyme, a specific peptide substrate, and cofactors (e.g., MgCl₂, ATP).

  • Compound Addition: The test compound is added to the reaction mixture at a standard concentration (e.g., 10 µM). A DMSO-only control is run in parallel.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination & Separation: The reaction is stopped, and the radiolabeled peptide substrate is separated from the residual [γ-³³P]ATP using a phosphocellulose membrane, which captures the peptide.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Analysis: The percentage of kinase activity inhibition is calculated relative to the DMSO control.

B. Differential Cell Viability Assay

Rationale: By screening the compound against a panel of cancer cell lines with known genetic backgrounds (e.g., the NCI-60 panel), we can correlate sensitivity with the dependency on specific signaling pathways. For instance, high potency in cell lines with EGFR mutations would strongly suggest EGFR as a potential target.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Cells from various cancer lines are seeded into 96-well plates and allowed to adhere for 24 hours.

  • Compound Treatment: A serial dilution of 6-methyl-1H-benzimidazole-5-carboxylic acid is added to the wells. Control wells receive only the vehicle (e.g., DMSO-containing media).

  • Incubation: Plates are incubated for 72 hours under standard cell culture conditions.

  • Cell Fixation: The media is removed, and cells are fixed to the plate with 10% trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and then stained with 0.4% Sulforhodamine B solution.

  • Washing: Excess stain is removed with 1% acetic acid.

  • Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

  • Measurement: The absorbance is read at 510 nm using a plate reader. The absorbance is proportional to the total cellular protein, and thus, cell number.

  • Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated for each cell line.

Phase 2: In Vitro Target Validation

Assuming Phase 1 identifies EGFR as the top candidate target, Phase 2 aims to rigorously validate this interaction using purified components.

C. IC50 Determination

Rationale: This experiment quantifies the potency of our compound against the putative target (EGFR) and allows for a direct comparison with the established inhibitor, Gefitinib. We also test against a closely related kinase (e.g., HER2) to confirm selectivity.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction: A reaction is set up with purified EGFR enzyme, a suitable substrate (poly(Glu, Tyr)), and a concentration of ATP near the Km value.

  • Inhibitor Titration: A 10-point serial dilution of 6-methyl-1H-benzimidazole-5-carboxylic acid and Gefitinib is added to the reaction wells.

  • Incubation: The kinase reaction proceeds for 60 minutes at room temperature.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase reaction into ATP.

  • Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • Measurement: The luminescence is read on a plate reader. The signal intensity is directly proportional to the kinase activity.

  • Analysis: The data is plotted as percent inhibition versus log[inhibitor], and a dose-response curve is fitted to determine the IC50 value.

Comparative Data (Hypothetical)

CompoundTarget KinaseIC50 (nM)Selectivity (vs. HER2)
6-methyl-1H-benzimidazole-5-carboxylic acidEGFR15~200-fold
6-methyl-1H-benzimidazole-5-carboxylic acidHER23100-
Gefitinib (Reference)EGFR25~150-fold
Gefitinib (Reference)HER23700-
D. Direct Binding Assay (Surface Plasmon Resonance)

Rationale: An IC50 value demonstrates functional inhibition but does not prove direct binding. Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of the binding kinetics (kₐ, kₔ) and affinity (Kₔ) between the compound and the target protein.

Protocol: SPR Analysis

  • Chip Preparation: The target protein (e.g., recombinant EGFR kinase domain) is immobilized onto a sensor chip surface.

  • Analyte Injection: A series of increasing concentrations of 6-methyl-1H-benzimidazole-5-carboxylic acid are flowed over the chip surface.

  • Signal Detection: Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.

  • Dissociation: After the injection, a running buffer is flowed over the surface to monitor the dissociation of the compound.

  • Regeneration: The chip surface is regenerated to remove all bound analyte before the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Phase 3: Cellular Mechanism Confirmation

This final phase confirms that the compound engages its target in a complex cellular environment and produces the expected downstream biological effects.

E. Target Phosphorylation Assay

Rationale: EGFR is a receptor tyrosine kinase. Upon activation, it autophosphorylates specific tyrosine residues, initiating downstream signaling. A direct inhibitor should block this phosphorylation event in cells.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription Cell Proliferation ERK->Proliferation Translocates to Nucleus EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 6-methyl-1H-benzimidazole- 5-carboxylic acid Inhibitor->EGFR Inhibits Phosphorylation

Caption: Simplified EGFR signaling pathway.

Protocol: Western Blot for Phospho-EGFR

  • Cell Culture & Starvation: A549 cells (EGFR-expressing) are grown to 80% confluency and then serum-starved for 12-18 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of 6-methyl-1H-benzimidazole-5-carboxylic acid or Gefitinib for 2 hours.

  • Stimulation: Cells are stimulated with EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then probed with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). Subsequently, it is probed with a primary antibody for total EGFR as a loading control.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensity for p-EGFR is quantified and normalized to the total EGFR band intensity.

Comparative Data (Hypothetical Western Blot Quantification)

TreatmentEGF StimulationNormalized p-EGFR Level (% of Stimulated Control)
Vehicle Control-5%
Vehicle Control+100%
100 nM Compound+25%
100 nM Gefitinib+30%

References

  • Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major biological activities. RSC Publishing. [Link]

  • National Institutes of Health (NIH). (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Link]

  • National Institutes of Health (NIH). (n.d.). (1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I) perchlorate. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzo[d]imidazole-2-yl)methyl)-5-(substituted)-1,3,4-oxadiazole-2-thiol and their derivatives as potent antimicrobial and anticancer agents. [Link]

  • ACS Publications. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. [Link]

  • ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

  • International Science Community Association. (n.d.). Biological activities of benzimidazole derivatives: A review. [Link]

  • Malaysian Journal of Analytical Sciences. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. [Link]

  • ProQuest. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

  • PubMed Central. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

Sources

A Comparative Analysis of Synthetic Routes for 6-methyl-1H-benzimidazole-5-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 6-methyl-1H-benzimidazole-5-carboxylic acid stands out as a crucial building block in the synthesis of various pharmaceuticals, including potent enzyme inhibitors and receptor antagonists. The strategic placement of the methyl and carboxylic acid groups on the benzene ring offers unique opportunities for molecular interactions, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development.

This guide provides a comparative analysis of different synthetic routes to 6-methyl-1H-benzimidazole-5-carboxylic acid. We will delve into the strategic considerations behind each pathway, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific research goals, available resources, and desired scale of production.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic disconnection of the target molecule, 6-methyl-1H-benzimidazole-5-carboxylic acid, points to a key precursor: a substituted o-phenylenediamine. Specifically, the ideal starting material would be 3,4-diamino-5-methylbenzoic acid . The benzimidazole ring can then be formed through the cyclization of this diamine with a suitable one-carbon synthon, such as formic acid.

G Target 6-methyl-1H-benzimidazole-5-carboxylic acid Intermediate1 3,4-diamino-5-methylbenzoic acid Target->Intermediate1 Cyclization Reagent1 Formic Acid (or derivative) Target->Reagent1 C1 Synthon

Figure 1: Retrosynthetic analysis of the target molecule.

Following this logic, our comparative analysis will focus on two primary synthetic strategies, differentiated by their approach to constructing the crucial 3,4-diamino-5-methylbenzoic acid intermediate.

Route 1: Nitration of 3-Methyl-4-aminobenzoic Acid and Subsequent Reduction

This route commences with the commercially available and relatively inexpensive 3-methyl-4-aminobenzoic acid . The synthesis involves a three-step sequence: protection of the amino group, nitration, deprotection, and finally, reduction of the nitro group to furnish the key diamino intermediate.

Strategic Considerations

The initial protection of the amine is crucial to prevent unwanted side reactions during the nitration step. Acetylation is a common and effective strategy. The subsequent nitration is directed to the position ortho to the amino group and meta to the carboxylic acid, leading to the desired substitution pattern. The final double reduction of the nitro group and deprotection sets the stage for the benzimidazole ring formation.

Experimental Protocol

Step 1: Synthesis of 4-Acetamido-3-methylbenzoic acid

To a solution of 3-methyl-4-aminobenzoic acid in acetic acid, an excess of acetic anhydride is added. The mixture is heated to reflux for a short period to ensure complete acetylation. Upon cooling, the acetylated product precipitates and can be collected by filtration.

Step 2: Synthesis of 4-Acetamido-3-methyl-5-nitrobenzoic acid

The protected amino acid is carefully dissolved in concentrated sulfuric acid at a low temperature. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature to control the exothermic reaction and prevent over-nitration.[1] The reaction mixture is then poured onto ice to precipitate the nitrated product.

Step 3: Synthesis of 3-Amino-4-methyl-5-nitrobenzoic acid

The acetyl group is removed by acid or base-catalyzed hydrolysis. For instance, refluxing the compound in aqueous hydrochloric acid will yield the deprotected product.

Step 4: Synthesis of 3,4-Diamino-5-methylbenzoic acid

The nitro group of 3-amino-4-methyl-5-nitrobenzoic acid is reduced to an amine. A variety of reducing agents can be employed, with catalytic hydrogenation using palladium on carbon (Pd/C) being a clean and efficient method.[2][3] Alternatively, metal-acid systems like iron in acetic acid can also be used.

Step 5: Synthesis of 6-methyl-1H-benzimidazole-5-carboxylic acid

The resulting 3,4-diamino-5-methylbenzoic acid is cyclized by heating with formic acid.[4] The reaction mixture is refluxed for several hours. Upon completion, the reaction is cooled, and the pH is adjusted to precipitate the final product.

G A 3-Methyl-4-aminobenzoic acid B 4-Acetamido-3-methylbenzoic acid A->B Acetylation C 4-Acetamido-3-methyl-5-nitrobenzoic acid B->C Nitration D 3-Amino-4-methyl-5-nitrobenzoic acid C->D Deprotection E 3,4-Diamino-5-methylbenzoic acid D->E Reduction F 6-methyl-1H-benzimidazole-5-carboxylic acid E->F Cyclization with Formic Acid G A 4-Chloro-3-methylbenzoic acid B 4-Chloro-3-methyl-5-nitrobenzoic acid A->B Nitration C 4-Amino-3-methyl-5-nitrobenzoic acid B->C Amination D 3,4-Diamino-5-methylbenzoic acid C->D Reduction E 6-methyl-1H-benzimidazole-5-carboxylic acid D->E Cyclization with Formic Acid

Sources

reproducibility of experiments involving 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Comprehensive Search

I'm currently engaged in a comprehensive information gathering phase, focusing on 6-methyl-1H-benzimidazole-5-carboxylic acid. My initial search is targeting the synthesis, purification, and characterization methods for this compound. I am also seeking analytical techniques, and biological activity data, if any is documented.

Expanding Search and Scope

I'm now expanding my search to include alternative analytical methods and any existing data on biological activities, including any inconsistencies or challenges. I'm also starting to look into commercially available sources and variations in purity or isomeric composition. I plan to use all this information to structure a technical guide, starting with an introduction to the compound and its importance. The goal is a detailed protocol for synthesis, purification, and characterization, including a comparative analysis of analytical techniques, potential pitfalls, and troubleshooting. I'll also visualize the workflow with diagrams and include a comprehensive references section.

Refining Strategy and Plan

I'm now refining the structure for the technical guide. The introduction will cover the compound's significance. I'll include a detailed synthesis, purification, and characterization protocol with explanations. I'll compare analytical techniques, analyze pitfalls, and offer troubleshooting. I'll visualize the workflow using diagrams and compile a complete reference list with all sources. I'll explain each step's rationale within the guide.

Safety Operating Guide

Proper Disposal of 6-methyl-1H-benzimidazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 6-methyl-1H-benzimidazole-5-carboxylic acid (CAS No. 10351-76-5). As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond rote procedures to explain the rationale behind each step, ensuring a deep understanding of the principles of chemical waste management.

Hazard Assessment: Understanding the "Why" Behind the Procedure

  • Skin Irritants (Category 2): Capable of causing inflammation, redness, and itching upon contact.[1][2]

  • Serious Eye Irritants (Category 2/2A): Can cause significant, though reversible, eye damage.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

Given these classifications for similar molecules, it is prudent and scientifically sound to handle 6-methyl-1H-benzimidazole-5-carboxylic acid as a hazardous substance with similar irritant properties. Therefore, disposal requires adherence to hazardous waste regulations to mitigate risks to personnel and the environment.

Table 1: Hazard Profile of Structurally Similar Benzimidazole Carboxylic Acids

Hazard ClassificationGHS CategoryDescription of HazardSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[1][2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 6-methyl-1H-benzimidazole-5-carboxylic acid is a multi-step process that begins with waste generation and ends with compliant removal by a certified waste management provider. This workflow is designed to ensure safety and regulatory compliance at every stage.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteAccumulation Waste Accumulation Area cluster_Disposal Final Disposal A Waste Generation (e.g., unused reagent, contaminated materials) B Hazardous Waste Determination (Classify as Irritant) A->B Assess Hazards C Segregation (Solid Waste Stream) B->C Isolate from Incompatibles D Containerization & Labeling (Properly sealed and identified) C->D Package Safely E Transfer to Satellite Accumulation Area (SAA) D->E Secure Transfer F Log Waste in Inventory E->F Maintain Records G Scheduled Pickup by Certified Hazardous Waste Vendor F->G Request Disposal H Transport to Approved Waste Disposal Plant G->H Compliant Removal

Caption: A logical workflow for the compliant disposal of 6-methyl-1H-benzimidazole-5-carboxylic acid.

Detailed Disposal Procedures

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure. Based on the irritant nature of the compound, the following are mandatory:

  • Eye Protection: Safety goggles are required to protect against dust particles and splashes.[3]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[2]

  • Body Protection: A standard laboratory coat should be worn.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent accidental chemical reactions.

  • Solid Waste:

    • Collect solid 6-methyl-1H-benzimidazole-5-carboxylic acid waste in a dedicated, leak-proof container with a secure lid.

    • This includes unused or expired pure compounds, as well as grossly contaminated items like weigh boats and filter paper.

    • The container should be compatible with the chemical and clearly labeled.

  • Contaminated Labware:

    • Disposable items with minimal contamination (e.g., gloves, paper towels from a minor spill cleanup) should be double-bagged and placed in the solid chemical waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) and then washed. The initial rinseate must be collected as hazardous liquid waste.

Step 3: Labeling

Accurate labeling is a cornerstone of safe waste management and is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[4] The waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "6-methyl-1H-benzimidazole-5-carboxylic acid"

  • The associated hazards (e.g., "Irritant")

  • The date accumulation started

  • The name of the principal investigator and laboratory location

Step 4: Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

  • Ensure the waste is stored separately from incompatible materials, particularly strong oxidizing agents.[2]

Step 5: Disposal
  • Do not dispose of 6-methyl-1H-benzimidazole-5-carboxylic acid down the drain or in the regular trash.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2]

  • Follow your institution's specific procedures for requesting a waste pickup.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent entry and alert your institution's EHS or emergency response team.

Regulatory Framework

The disposal of hazardous chemicals in a laboratory setting is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.[4] Academic and research institutions often operate under specific guidelines, such as Subpart K of the RCRA generator regulations, which provides a framework for managing hazardous waste in laboratories.[5] It is imperative to be familiar with both federal and your institution's specific policies.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • University of Michigan-Dearborn. Standard Operating Procedure: Irritant Chemicals. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzimidazole, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • California Institute of Technology. (2025). Hazardous Waste Management Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-methyl-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 6-methyl-1H-benzimidazole-5-carboxylic acid

As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 6-methyl-1H-benzimidazole-5-carboxylic acid, a member of the pharmacologically significant benzimidazole family, are central to this research.[1] Ensuring the integrity of our experiments and, more importantly, the safety of our researchers, requires a meticulous and informed approach to chemical handling. This guide provides an in-depth, experience-driven framework for the safe management of 6-methyl-1H-benzimidazole-5-carboxylic acid in a laboratory setting.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, we must understand its potential hazards. For benzimidazole derivatives, the primary concerns are:

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust particles.[3][4] This is the primary driver for our Personal Protective Equipment (PPE) selection.

  • Ingestion: May be harmful if swallowed.[2]

  • Unknowns: For many research chemicals, comprehensive toxicological data is absent. Therefore, we operate under the precautionary principle, assuming the compound may have other unfound hazards.

These known risks necessitate the use of engineering controls and a comprehensive PPE strategy to create a multi-layered defense against exposure.

Engineering Controls & Personal Protective Equipment (PPE)

Your primary line of defense is to minimize exposure through engineering controls. All work with 6-methyl-1H-benzimidazole-5-carboxylic acid as a solid should be performed in a certified chemical fume hood to control airborne dust.[5][6]

The following table outlines the required PPE. Remember, PPE is the last line of defense; it does not replace the need for careful technique and robust engineering controls.

Task CategoryMinimum Required PPE
Handling Solid Compound (Weighing, Aliquoting)- Nitrile Gloves (Double-gloving recommended)- Safety Goggles (Chemical splash goggles preferred)- Fully-buttoned Laboratory Coat- Long Pants and Closed-toe Shoes[7]
Handling Solutions (Dissolving, Transferring)- Nitrile Gloves- Safety Glasses with Side Shields- Fully-buttoned Laboratory Coat- Long Pants and Closed-toe Shoes[7]

Causality Behind PPE Choices:

  • Gloves: Nitrile gloves offer good protection against incidental contact with organic acids. Double-gloving is a best practice when handling powders to allow for the removal of a potentially contaminated outer glove without exposing the skin.[7][8]

  • Eye Protection: Chemical splash goggles are essential when handling the powder, as fine particles can easily become airborne and cause serious eye irritation.[3][4] Safety glasses are sufficient for handling dilute solutions where the risk of splashing is lower.

  • Lab Coat: A lab coat protects your skin and personal clothing from contamination.[7]

Operational Plan: A Step-by-Step Protocol

Adhering to a standardized workflow is critical for safety and experimental reproducibility. The following protocol outlines the key steps for handling this compound, from initial preparation to final use.

Step 1: Preparation and Designating the Work Area
  • Ensure a chemical fume hood is available and certified.

  • Cover the work surface within the fume hood with absorbent bench paper to contain any potential spills.[9]

  • Gather all necessary equipment: spatulas, weigh boats, vials, solvents, and waste containers.[9]

  • Clearly label a designated area for working with the compound.[9]

Step 2: Weighing the Solid Compound
  • Perform all weighing operations inside the fume hood.[9]

  • To minimize dust generation, do not pour the powder directly from the main container.[9] Instead, use a clean spatula to transfer small amounts to a weigh boat.[9]

  • Keep the primary container closed as much as possible to prevent contamination and accidental spills.[9]

  • Once the desired amount is weighed, securely cap the primary container and decontaminate the exterior with a damp wipe before returning it to storage.[9]

Step 3: Dissolution
  • Add the weighed solid to your reaction vessel or vial inside the fume hood.

  • Slowly add the desired solvent, ensuring the container is pointed away from your face.

  • Once the compound is in solution, the risk of inhalation is significantly reduced, and it can be handled on the benchtop with standard precautions, provided it is not being agitated in a way that creates aerosols.[9]

The workflow below visualizes this process, emphasizing critical safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Prep 1. Designate & Prepare Fume Hood Work Area Gather 2. Assemble All Equipment & PPE Prep->Gather Confirm availability Weigh 3. Weigh Solid Compound (Use Spatula, No Pouring) Gather->Weigh Don PPE Dissolve 4. Add Solid to Vessel & Dissolve with Solvent Weigh->Dissolve Transfer carefully Clean 5. Decontaminate & Store Primary Container Dissolve->Clean Waste 6. Dispose of Contaminated Materials in Designated Waste Clean->Waste Wash 7. Clean Work Area & Wash Hands Thoroughly Waste->Wash

Safe Handling Workflow for 6-methyl-1H-benzimidazole-5-carboxylic acid.

Spill and Emergency Procedures

Even with careful planning, accidents can occur.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[2][10]

  • Small Spills (Solid): In a fume hood, gently sweep up the spilled powder using a wet paper towel to avoid creating dust. Place the contaminated material in a sealed container for proper waste disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All contaminated disposables, including gloves, weigh boats, and bench paper, must be placed in a clearly labeled, sealed hazardous waste container.[4] Do not mix this waste with other waste streams.[4]

  • Liquid Waste: Unused solutions containing 6-methyl-1H-benzimidazole-5-carboxylic acid should be collected in a designated hazardous waste container for organic acids.[11]

  • Segregation: It is crucial to segregate waste streams. Organic acid waste should not be mixed with inorganic acids, bases, or oxidizers.[11][12]

  • Container Management: Ensure all waste containers are properly labeled with their contents and kept securely closed when not in use.[13] Disposal must be carried out through your institution's environmental health and safety office.[2]

By integrating these principles of hazard assessment, meticulous planning, and procedural discipline, researchers can confidently and safely work with 6-methyl-1H-benzimidazole-5-carboxylic acid, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • University of California, Irvine Environmental Health & Safety. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Canadian Agency for Drugs and Technologies in Health. (2018). Safe handling of hazardous drugs. PubMed Central. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Unknown. (2019). Handling Procedures for Chemical Wastes.
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • ResearchGate. (2025). Easy, Simplistic and Green Synthesis of Various Benzimidazole and Benzoxazole Derivatives Using PEG400 as a Green Solvent. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • National Institutes of Health. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • University of Wisconsin–Madison, Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Beilstein Journals. (2017). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • PubMed. (2024). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-methyl-1H-benzimidazole-5-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.